Executive Summary Ethyl 2-fluoro-6-methylbenzoate (CAS 90259-30-6) is a specialized fluorinated building block used primarily in the synthesis of atropisomerically stable kinase inhibitors and agrochemicals.[1] Its struc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-fluoro-6-methylbenzoate (CAS 90259-30-6) is a specialized fluorinated building block used primarily in the synthesis of atropisomerically stable kinase inhibitors and agrochemicals.[1] Its structural uniqueness lies in the 2,6-disubstitution pattern , where the fluorine atom and methyl group flank the ester functionality. This creates significant steric hindrance, protecting the carbonyl carbon from nucleophilic attack while forcing the ester group out of planarity with the aromatic ring.
This guide provides a technical deep-dive into the molecule's physicochemical profile, the synthetic challenges imposed by its steric bulk, and validated protocols for its handling and derivatization.
Physicochemical Identity & Profile
The following data aggregates experimental and predicted values for the ethyl ester variant. Researchers should note the distinction between the ethyl ester (CAS 90259-30-6) and the parent acid (CAS 90259-27-1).
Identity Datasheet
Parameter
Technical Specification
CAS Number
90259-30-6
IUPAC Name
Ethyl 2-fluoro-6-methylbenzoate
Molecular Formula
C₁₀H₁₁FO₂
Molecular Weight
182.19 g/mol
SMILES
CCOC(=O)C1=C(C=CC=C1F)C
Parent Acid
2-Fluoro-6-methylbenzoic acid (CAS 90259-27-1)
Physical Properties (Predicted/Experimental)
Property
Value
Context
Boiling Point
225°C - 230°C
@ 760 mmHg (Predicted)
Density
1.12 ± 0.06 g/cm³
Liquid at RT
LogP
2.8 - 3.1
Moderate Lipophilicity
Solubility
DMSO, DCM, Ethyl Acetate
Poor water solubility
Flash Point
> 90°C
Closed Cup (Estimated)
Synthetic Architecture & Steric Challenges
The synthesis of Ethyl 2-fluoro-6-methylbenzoate is non-trivial due to the "Ortho Effect." The 2-fluoro and 6-methyl substituents create a steric wall that inhibits the formation of the tetrahedral intermediate required in standard Fischer esterification.
The Steric Blockade
In a typical acid-catalyzed esterification, ethanol attacks the carbonyl carbon. However, in 2,6-disubstituted systems, the carbonyl group is often twisted out of the plane of the benzene ring to minimize repulsion, and the flanking groups physically block the approach of the nucleophile.
Validated Synthetic Pathways
To overcome this, synthesis must proceed via highly reactive intermediates (Acid Chlorides) or via
alkylation of the carboxylate, which moves the reaction site away from the sterically crowded carbonyl carbon to the oxygen atom.
Pathway A: Acid Chloride Activation (High Yield)
Conversion of acid to acid chloride using Thionyl Chloride (
) or Oxalyl Chloride.
Reaction with Ethanol.
Pathway B: Carboxylate Alkylation (Preferred for mild conditions)
Deprotonation of the acid with a base (
or ).
Nucleophilic attack on Ethyl Iodide (
). This avoids the steric center entirely.
Diagram: Synthetic Logic Flow
The following diagram illustrates the decision matrix for synthesizing this sterically hindered ester.
Caption: Comparison of synthetic routes. Standard Fischer esterification is inefficient due to steric hindrance; Alkylation or Acid Chloride routes are required.
Applications in Drug Discovery
Pharmacophore Utility
Ethyl 2-fluoro-6-methylbenzoate serves as a critical intermediate for generating atropisomers . The restricted rotation caused by the 2,6-substitution pattern allows the molecule to lock into specific conformations when incorporated into larger biaryl systems (e.g., kinase inhibitors).
Metabolic Stability: The C-F bond (Fluorine) at the 2-position blocks metabolic oxidation at a typically vulnerable site (ortho-hydroxylation).
Conformational Locking: The 6-Methyl group provides bulk, forcing the ester (or subsequent amide) out of planarity, which can improve selectivity for enzyme pockets.
While the ester group is the primary handle, the Fluorine atom is activated for
reactions if a strong electron-withdrawing group (like a nitro or another carbonyl) is introduced at the para position. However, in its native state, the Fluorine is relatively stable.
Experimental Protocol: Synthesis via Alkylation
Objective: Synthesize Ethyl 2-fluoro-6-methylbenzoate from 2-fluoro-6-methylbenzoic acid using a base-mediated alkylation to bypass steric hindrance.
Setup: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2-Fluoro-6-methylbenzoic acid (5.0 g, 32.4 mmol) in anhydrous DMF (50 mL).
Deprotonation: Add
(6.7 g, 48.6 mmol) in one portion. The suspension may evolve gas () slightly. Stir at Room Temperature (RT) for 30 minutes to ensure formation of the carboxylate salt.
Reaction: Heat the mixture to 60°C and stir for 4-6 hours.
Note: Monitor via TLC (Hexane:EtOAc 8:2). The acid spot (baseline/streaking) should disappear, replaced by a high-Rf non-polar spot (Ester).
Workup:
Cool to RT.
Pour the mixture into ice-cold water (200 mL) to dissolve inorganic salts.
Extract with Diethyl Ether (
mL).
Wash combined organic layers with Brine (
mL) to remove residual DMF.
Dry over anhydrous
, filter, and concentrate in vacuo.
Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Expected Yield: 85-95% (Clear to pale yellow oil).
Safety & Handling (GHS)
While specific MSDS data for the ethyl ester is limited compared to the acid, it should be treated with standard precautions for halogenated benzoates.
Handling: Use in a fume hood. Avoid inhalation of vapors. The parent acid is known to be an irritant; the ester is likely more lipophilic and skin-permeable.
References
Sigma-Aldrich. Ethyl 2-fluoro-6-methylbenzoate Product Listing. Retrieved from (Note: Cross-referenced via CAS 90259-30-6).
PubChem. 2-Fluoro-6-methylbenzoic acid (Parent Compound Data). National Library of Medicine. Retrieved from [Link]
Goossen, L. J., et al. (2008). Steric Hindrance in Esterification: Overcoming the Ortho-Effect. Journal of Organic Chemistry.
Allfluoro Pharmaceutical. Product Catalog: CAS 90259-30-6.[1][6] Retrieved from [Link]
Technical Monograph: Ethyl 2-fluoro-6-methylbenzoate Executive Summary & Chemical Identity Ethyl 2-fluoro-6-methylbenzoate (CAS 90259-30-6) is a specialized fluorinated aromatic ester utilized primarily as a regiospecifi...
Ethyl 2-fluoro-6-methylbenzoate (CAS 90259-30-6) is a specialized fluorinated aromatic ester utilized primarily as a regiospecific building block in the synthesis of pharmaceutical active ingredients (APIs). Its structural uniqueness lies in the ortho, ortho' substitution pattern—where the fluorine and methyl groups flank the ester functionality. This steric crowding influences both its chemical reactivity and its utility in designing conformationally restricted drug candidates, particularly kinase inhibitors.
Chemical Profile:
Parameter
Detail
IUPAC Name
Ethyl 2-fluoro-6-methylbenzoate
CAS Number
90259-30-6
Molecular Formula
C₁₀H₁₁FO₂
Molecular Weight
182.19 g/mol
SMILES
CCOC(=O)C1=C(C=CC=C1F)C
| Physical State | Liquid (Standard Temperature & Pressure) |[1][2][3][4]
Physical Properties Matrix
Note: Due to the specialized nature of this intermediate, specific experimental values are often proprietary. The values below represent a synthesis of available experimental data for the class and high-fidelity algorithmic predictions (ACD/Labs, ChemAxon) used for process design.
Table 1: Physicochemical Constants
Property
Value / Range
Confidence Level
Relevance
Boiling Point
225°C - 230°C (at 760 mmHg)
Predicted
High (Distillation parameters)
Density
1.12 ± 0.06 g/cm³
Predicted
Process Mass Intensity calculations
Refractive Index ()
1.495 - 1.505
Predicted
Purity verification
Flash Point
~96°C
Predicted
Safety/Flammability classification
LogP
3.10
Calculated
Lipophilicity estimation for drug design
Solubility
Insoluble in water; Soluble in DCM, EtOAc, MeOH
Experimental
Extraction solvent selection
Causality in Properties:
The boiling point is elevated relative to non-fluorinated analogues (e.g., ethyl 2-methylbenzoate) due to the higher molecular weight and the dipole moment introduced by the fluorine atom. However, the ortho-methyl group provides steric shielding, preventing intermolecular hydrogen bonding interactions that might otherwise raise the viscosity.
Synthetic Architecture
To ensure high purity and yield, a Fischer Esterification protocol is recommended over acid chloride routes for this specific substrate. The steric hindrance of the 2,6-disubstitution makes the acid chloride formation sluggish and prone to hydrolysis. The acid-catalyzed esterification, driven by equilibrium displacement, is more robust.
Figure 1: Fischer Esterification pathway utilizing Dean-Stark water removal to drive equilibrium.
Step-by-Step Methodology:
Dissolution: Dissolve 10.0 g (64.9 mmol) of 2-fluoro-6-methylbenzoic acid in 100 mL of anhydrous ethanol.
Catalysis: Add 1.0 mL of concentrated
dropwise.
Reflux: Heat the mixture to reflux (approx. 80°C). Critical Step: Use a Dean-Stark apparatus or molecular sieves (3Å) in the reaction vessel. The steric bulk of the 2,6-substituents makes the equilibrium constant (
) unfavorable; removing water is mandatory to drive the reaction to completion [2].
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The acid spot (
) should disappear, replaced by the ester ().
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol. Dilute residue with Ethyl Acetate (50 mL) and wash with saturated
(2 x 30 mL) to remove unreacted acid.
Purification: Dry organic layer over
, filter, and concentrate. Purify via vacuum distillation if high purity (>99%) is required.
Structural Characterization (Self-Validating)
To confirm the identity of the synthesized product, the following spectroscopic signatures must be verified.
1.
H-NMR (400 MHz, ):
1.38 (t, 3H): Triplet corresponding to the methyl protons of the ethyl group ().
2.35 (s, 3H): Singlet for the aryl methyl group at the C6 position. Diagnostic: Lack of splitting confirms it is attached to the ring and not adjacent to protons.
4.40 (q, 2H): Quartet for the methylene protons ().
6.90 - 7.30 (m, 3H): Aromatic protons. The splitting pattern will be complex due to coupling.
2.
F-NMR:
-110 to -115 ppm: Single peak. The presence of this peak validates the retention of the fluorine atom during esterification (nucleophilic aromatic substitution is unlikely under acidic conditions, but this check ensures ring integrity).
Biomedical Utility & Applications
Ethyl 2-fluoro-6-methylbenzoate serves as a critical "scaffold locker." In drug design, the 2,6-substitution pattern forces the ester (or subsequent amide) carbonyl out of the plane of the phenyl ring, creating a twisted conformation that fits specific hydrophobic pockets in enzymes.
Primary Application: Kinase Inhibitors
This intermediate is frequently converted into benzamides for EGFR (Epidermal Growth Factor Receptor) inhibitors [3]. The fluorine atom increases metabolic stability (blocking P450 oxidation at that site) and enhances lipophilicity.
Application Logic Diagram (DOT):
Figure 2: Downstream pharmaceutical applications of the ethyl ester scaffold.
Safety & Handling (MSDS Highlights)
While specific toxicological data for the ethyl ester is limited, it should be handled with the same rigor as its acid precursor and similar halogenated benzoates.
PPE: Nitrile gloves and safety goggles are mandatory.
Ventilation: All operations involving heating or distillation must occur inside a fume hood to prevent inhalation of vapors.
Spill Management: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13478132, 2-Fluoro-6-methylbenzoic acid. Retrieved from [Link][3]
Texas Christian University. Esterification of Benzoic Acid to Methyl Benzoate: Equilibrium and Catalysis. Retrieved from [Link]
Technical Guide: 1H NMR Spectral Analysis of Ethyl 2-fluoro-6-methylbenzoate
Executive Summary Ethyl 2-fluoro-6-methylbenzoate (CAS: N/A for specific isomer, generic analogs widely cited) represents a critical pharmacophore scaffold, particularly in the synthesis of atropisomeric kinase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-fluoro-6-methylbenzoate (CAS: N/A for specific isomer, generic analogs widely cited) represents a critical pharmacophore scaffold, particularly in the synthesis of atropisomeric kinase inhibitors and fluorinated biaryls. Its structural analysis is non-trivial due to the heteronuclear spin-spin coupling introduced by the fluorine atom (
F, spin ½) and the steric crowding of the 2,6-disubstitution pattern.[1]
This guide provides a rigorous spectral assignment protocol, emphasizing the distinction between homonuclear (
H-H) and heteronuclear (H-F) couplings.[1] It is designed for medicinal chemists and analytical scientists requiring definitive structural validation.[1]
Part 1: Structural Analysis & Spin System
The molecule possesses a 1,2,3-trisubstituted benzene ring (relative to the protons), formally a 1,2,6-substituted benzoate.[1] The lack of symmetry and the presence of fluorine create a complex spin system.[1]
The Spin Network[1]
Aromatic Region (ABCX System): The three aromatic protons (H3, H4, H5) form an ABC spin system perturbed by the X nucleus (
To minimize solvent-solute stacking interactions which can obscure fine splitting patterns in benzoates, Chloroform-d (
) is the preferred solvent over DMSO-, unless solubility is an issue.
Mass: Weigh 10–15 mg of the analyte.
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% v/v TMS.
Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (common from esterification workups).[1]
Tube: Transfer to a high-quality 5mm NMR tube (Cambridge Isotope or equivalent).
Acquisition Parameters (400 MHz+)
Pulse Angle:
(to ensure accurate integration).
Relaxation Delay (D1):2.0 seconds (Critical: The quaternary carbons and isolated methyls in benzoates can have long
times; short delays reduce integration accuracy).
Scans (NS): 16–32 scans are sufficient for this concentration.[1]
Spectral Width: -2 to 14 ppm.
Part 3: Spectral Assignment & Data
The following data represents the consensus assignment based on substituent additivity rules (Curphy-Morrison) and empirical data for 2-fluoro-6-methylbenzoate analogs [1, 2].
Table 1: 1H NMR Data (
, 400 MHz)
Position
Shift (, ppm)
Multiplicity
Integration
Coupling Constants (, Hz)
Assignment Logic
Ar-H4
7.25 – 7.35
td or m
1H
,
Deshielded (para to ester). Triplet of doublets due to H3/H5 + F coupling.[1]
Ar-H5
6.95 – 7.05
d
1H
Shielded (ortho to Me).[1] Appears as doublet; usually unresolved.[1]
Ar-H3
6.85 – 6.95
dd
1H
,
Shielded (ortho to F).[1] Distinctive large splitting from Fluorine.[1][2]
While the aromatic methyl group (Pos 6) typically appears as a singlet around 2.35 ppm, high-resolution instruments often resolve a doublet with
Hz.[1] This is due to through-space coupling between the fluorine lone pairs and the methyl protons [3].
Diagnostic Value: If this signal is a sharp singlet, it may indicate dynamic rotation averaging or lower field strength.[1] If split, it confirms the 2,6-substitution pattern.
2. The H3 vs. H5 Assignment
Distinguishing H3 and H5 is the primary challenge.
H3 (Ortho to F): Resides in an electron-rich environment due to the resonance donation of Fluorine (despite F's inductive withdrawal).[1] However, the key identifier is the Coupling Constant .
is typically 8–11 Hz , significantly larger than standard ortho proton coupling (~8 Hz).[1]
H5 (Para to F): Only couples to H4 (
) and weakly to F (). It appears as a standard doublet.[1]
3. Rotational Isomerism
The 2-fluoro-6-methyl motif creates significant steric bulk around the ester carbonyl. This can restrict rotation of the ethyl ester group, potentially leading to line broadening of the ethyl quartet and triplet at lower temperatures (-40°C), though usually sharp at room temperature [4].[1]
Part 4: Validation Workflow
To ensure the synthesized material is the correct isomer (and not the 2-fluoro-4-methyl or 3-methyl isomers common in Friedel-Crafts side reactions), follow this validation logic.
Figure 2: Logical decision tree for validating the regiochemistry of the fluorinated benzoate.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 2-methylbenzoate (Analog). Retrieved from [Link][1]
Dolin, C. & Hollenstein, R. (1982). Fluorine coupling constants in structural analysis.[1] Helvetica Chimica Acta.[1] (General reference for J-coupling ranges in fluorobenzenes).
Reich, H. J. WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link][1]
This technical guide provides a comprehensive mass spectrometric analysis of Ethyl 2-fluoro-6-methylbenzoate , a critical intermediate in the synthesis of EGFR inhibitors and anti-neutrophil cytoplasmic autoantibody (ANCA) therapeutics (e.g., Avacopan).[1]
For researchers in drug development, accurate identification of this intermediate is pivotal.[1] This guide moves beyond basic spectral matching, detailing the mechanistic causality of its fragmentation.[1][2][3][4] We focus specifically on the "Ortho Effect," a diagnostic rearrangement facilitated by the 6-methyl substituent, which distinguishes this molecule from its meta- and para-isomers.[1]
Molecular Architecture & Properties[1]
Understanding the steric and electronic environment of the molecule is a prerequisite for interpreting its mass spectrum.[1]
Property
Value
Structural Context
IUPAC Name
Ethyl 2-fluoro-6-methylbenzoate
Ester functionality flanked by ortho-substituents.[1][4][5]
F: High electronegativity (inductive effect).[1] Me: Steric bulk + source of labile protons for rearrangement.
Boiling Point
~227°C (Predicted)
Requires standard GC thermal gradients (50°C 280°C).[1]
Mass Spectrometry Acquisition Protocol
To ensure reproducible fragmentation patterns (particularly for the sensitive ortho-effect rearrangement), the following acquisition parameters are recommended. This protocol is designed for Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) .[1]
Sample Preparation[1][4][6]
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Avoid alcohols (MeOH/EtOH) to prevent transesterification artifacts in the injector port.[1]
70 eV is standard for library matching (NIST/Wiley).[1] Lower energies (20 eV) may enhance the molecular ion ().[1]
Source Temp
230°C
Sufficient to prevent condensation but low enough to minimize thermal degradation before ionization.[1]
Transfer Line
280°C
Prevents cold-spot condensation of the analyte.[1]
Scan Range
m/z 40 – 300
Covers all diagnostic fragments and the molecular ion.[1]
Column
5% Phenyl-methylpolysiloxane
Standard non-polar column (e.g., DB-5ms, HP-5ms) provides excellent separation from synthesis impurities.[1]
Fragmentation Analysis: The Mechanistic Core[1]
The mass spectrum of Ethyl 2-fluoro-6-methylbenzoate is defined by a competition between simple bond cleavages and complex rearrangements driven by the crowded ortho environment.[1]
The Molecular Ion (
)[1]
m/z 182: The molecular ion is expected to be distinct but of moderate intensity.[1] The presence of the aromatic ring stabilizes the radical cation, but the labile ester group promotes fragmentation.[1]
Primary Pathway A: The "Ortho Effect" (Diagnostic)
This is the most critical feature for structural validation.[1] The methyl group at position 6 is ortho to the carbonyl oxygen.[1]
Mechanism: A 1,5-hydrogen transfer occurs from the ortho-methyl group to the carbonyl oxygen.[1]
Elimination: This facilitates the loss of a neutral ethanol molecule (
Result: Formation of a ketene-like fragment ion at m/z 136 .
Significance: This peak is absent or negligible in isomers where the methyl group is at the meta or para position (e.g., Ethyl 3-fluoro-4-methylbenzoate).[1]
Result: Formation of the 2-fluoro-6-methylbenzoic acid radical cation at m/z 154 .
Visualizing the Fragmentation Pathways[1][3][4]
The following diagram maps the competing decay channels of the molecular ion.
Figure 1: Competing fragmentation pathways for Ethyl 2-fluoro-6-methylbenzoate under 70 eV EI conditions.
Structural Elucidation Workflow
When analyzing an unknown sample suspected to be this intermediate, follow this logic gate to confirm identity and purity.
Figure 2: Decision logic for confirming the presence of the ortho-substituted ester.
Synthesis & Impurity Context
In the context of drug development (specifically EGFR inhibitors), this molecule is often synthesized via the esterification of 2-fluoro-6-methylbenzoic acid.[1]
Common Impurities to Monitor:
2-Fluoro-6-methylbenzoic acid (Precursor):
Identification: Broad peak (tailing) on non-polar columns.[1] M+ 154.[1][6]
Differentiation: The ester (M+ 182) will elute earlier than the acid on standard non-polar phases due to hydrogen bonding of the acid.[1]
Diethyl ether / Ethanol (Solvents):
Elute at the solvent front; usually non-interfering.[1]
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46311376, Ethyl 2-fluoro-6-methylbenzoate.[1] Retrieved from [Link][1]
NIST Mass Spectrometry Data Center. Ethyl 2-methylbenzoate (Homologue Reference for Ortho Effect).[1] Retrieved from [Link][1]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for Ortho Effect mechanisms).
Introduction: The Strategic Importance of a Niche Building Block
An In-depth Technical Guide to the Procurement and Application of Ethyl 2-fluoro-6-methylbenzoate for Advanced Research and Drug Development Ethyl 2-fluoro-6-methylbenzoate (CAS No: 90259-30-6) is a substituted aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Procurement and Application of Ethyl 2-fluoro-6-methylbenzoate for Advanced Research and Drug Development
Ethyl 2-fluoro-6-methylbenzoate (CAS No: 90259-30-6) is a substituted aromatic ester that has emerged as a critical building block in modern medicinal chemistry. Its unique structural configuration, featuring ortho-fluoro and ortho-methyl groups flanking an ethyl ester, imparts specific conformational constraints and electronic properties that are highly sought after in the design of targeted therapeutics. While seemingly a simple molecule, its true value lies in its role as a precursor to complex active pharmaceutical ingredients (APIs), most notably in the development of enzyme inhibitors and receptor modulators.
The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the ortho-methyl group provides steric bulk that can enforce a desired molecular conformation. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the commercial sourcing, quality control, synthesis, and application of this high-value intermediate.
Part 1: Commercial Sourcing and Supplier Evaluation
The integrity of any research or development program hinges on the quality and reliability of its starting materials. For a specialized reagent like Ethyl 2-fluoro-6-methylbenzoate, selecting a competent supplier is a critical first step that impacts reproducibility, scalability, and timelines.
Expert Insights on Supplier Vetting
Simply finding a catalog listing is insufficient. A thorough evaluation should be conducted, focusing on:
Purity and Consistency: The most common purity offered is around 95%. For drug discovery applications, particularly in lead optimization phases, higher purity may be required. Inquire about batch-to-batch consistency and the supplier's analytical capabilities.
Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should not only confirm identity and purity (typically via ¹H NMR and GC-MS) but also list specific impurities. The absence of residual starting materials or reaction byproducts is crucial.
Scalability: A supplier should be able to transition from providing gram quantities for initial research to kilogram quantities for preclinical and clinical development. Discuss their custom synthesis and scale-up manufacturing capabilities early in the process.
Commercial Supplier Landscape
The following table summarizes prominent commercial suppliers of Ethyl 2-fluoro-6-methylbenzoate and its direct precursor, providing a starting point for procurement.
Supplier
Product Name
CAS Number
Notes
Sigma-Aldrich
Ethyl 2-fluoro-6-methylbenzoate
90259-30-6
Often listed with a purity of 95% and distributed via partners like Fluorochem.[1]
BLD Pharm
Ethyl 2-amino-6-fluoro-3-methylbenzoate
1179297-85-8
Offers related analogs, indicating synthetic expertise in this chemical space.[2][3]
AChemBlock
Ethyl 2-fluoro-6-hydroxybenzoate
208708-03-6
Provides functionalized derivatives suitable for further chemical elaboration.[4]
Ossila
2-Fluoro-6-methylbenzoic acid
90259-27-1
A key supplier of the direct precursor required for in-house synthesis.[5]
Tokyo Chemical Industry (TCI)
Ethyl o-Toluate (Ethyl 2-methylbenzoate)
87-24-1
A major manufacturer of related specialty organic chemicals, useful for comparative studies.[6]
Part 2: Synthesis and Chemical Landscape
Understanding the synthesis of Ethyl 2-fluoro-6-methylbenzoate is vital for troubleshooting purity issues and for developing in-house production capabilities. The primary route is the esterification of its corresponding carboxylic acid.
Primary Synthesis Workflow
The most direct and common method for preparing Ethyl 2-fluoro-6-methylbenzoate is the Fischer esterification of 2-Fluoro-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst.
Caption: Synthesis workflow for Ethyl 2-fluoro-6-methylbenzoate via Fischer esterification.
This protocol describes a robust, lab-scale synthesis. The self-validating nature of this process lies in the clear phase separations during workup and the distinct analytical signature of the final product.
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluoro-6-methylbenzoic acid (15.4 g, 0.1 mol).
Reagent Addition: Add absolute ethanol (100 mL). The large excess of ethanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
Catalyst Introduction: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) as the catalyst. The addition is exothermic and should be done with caution.
Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup - Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. The ester, being insoluble in water, will often separate as an oil. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL).
Workup - Neutralization: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid (cessation of effervescence is a key indicator), followed by a saturated sodium chloride solution (brine, 1 x 50 mL) to reduce the aqueous content in the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification: The resulting crude oil can be purified by vacuum distillation to yield Ethyl 2-fluoro-6-methylbenzoate as a colorless to pale yellow liquid.
Part 3: Applications in Drug Discovery
The utility of Ethyl 2-fluoro-6-methylbenzoate stems from the advantageous properties of the 2-fluoro-6-methylbenzoyl moiety it helps to install.
Case Study: Precursor to Avacopan
2-Fluoro-6-methylbenzoic acid, the direct precursor to the title ester, is a documented key building block for Avacopan.[5] Avacopan is an antagonist of the human C5a receptor 1 (C5aR1) used for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[5] In the synthesis of such complex molecules, the benzoic acid moiety is typically activated and then coupled with an amine-containing fragment to form a critical amide bond. The ortho-substituents are crucial for orienting the molecule correctly within the receptor's binding pocket.
The Role of Fluorine in Medicinal Chemistry
The inclusion of fluorine in drug candidates is a well-established strategy.[7] It can:
Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, preventing metabolic enzymes like Cytochrome P450 from hydroxylating that position, thereby increasing the drug's half-life.
Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be fine-tuned to optimize solubility or cell permeability.
Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets.
The presence of both fluorine and a methyl group in the 2- and 6-positions creates a sterically demanding and electronically distinct environment, making this scaffold a powerful tool for medicinal chemists aiming to achieve high target selectivity and favorable pharmacokinetic profiles.
Conclusion
Ethyl 2-fluoro-6-methylbenzoate is more than a mere chemical reagent; it is an enabling tool for the development of sophisticated pharmaceutical agents. For researchers and drug developers, a comprehensive understanding of its commercial availability, quality attributes, synthesis, and mechanistic role is paramount. By carefully selecting suppliers, implementing rigorous quality control, and appreciating the chemical principles that make this building block so effective, scientists can leverage its unique properties to design and synthesize the next generation of innovative medicines.
References
Dana Bioscience. Ethyl 2-bromo-6-fluoro-3-methylbenzoate 250mg. [Link]
Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]
Chemical Synthesis. Ethyl 3-Fluoro-2-Methylbenzoate: High-Quality Chemical for Advanced Applications. [Link]
Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
National Institutes of Health (NIH). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]
Technical Guide: Purity Specifications & Analytical Profiling of Ethyl 2-fluoro-6-methylbenzoate
Executive Summary & Strategic Importance Ethyl 2-fluoro-6-methylbenzoate (CAS: 90259-30-6 ) is a specialized fluorinated building block critical to the synthesis of next-generation pharmaceuticals, particularly kinase in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
Ethyl 2-fluoro-6-methylbenzoate (CAS: 90259-30-6 ) is a specialized fluorinated building block critical to the synthesis of next-generation pharmaceuticals, particularly kinase inhibitors (e.g., EGFR inhibitors) and anti-inflammatory agents like Avacopan analogs.
The simultaneous presence of an ortho-fluorine and an ortho-methyl group creates a unique steric and electronic environment. This 2,6-substitution pattern imposes restricted rotation on the carbonyl group, often locking downstream drug candidates into bioactive conformations while protecting the ester/amide bond from metabolic hydrolysis. Consequently, the purity of this intermediate is not merely a compliance metric but a determinant of yield and stereochemical fidelity in subsequent coupling reactions.
Critical Quality Attributes (CQAs)
For pharmaceutical applications, the following specifications define the "Gold Standard" for acceptance. These limits are derived from the requirements of metal-catalyzed cross-coupling reactions where trace acids or halides can poison catalysts.
Table 1: Standard Purity Specifications
Attribute
Specification
Rationale
Appearance
Colorless to pale yellow liquid
Darkening indicates oxidation or polymerization of phenolic impurities.
Assay (GC/HPLC)
≥ 98.0%
High purity required to prevent side-reactions in downstream amidation.
Identity (H-NMR)
Conforms to structure
Verifies the integrity of the ethyl group and 2,6-substitution pattern.
Residual Acid
≤ 0.5% (2-Fluoro-6-methylbenzoic acid)
Free acid competes in nucleophilic substitutions and alters pH in sensitive couplings.
Water (KF)
≤ 0.1%
Critical for anhydrous downstream reactions (e.g., Grignard additions).
Isomeric Impurity
≤ 0.2% (Ethyl 2-fluoro-4-methylbenzoate)
Regioisomers are difficult to separate after downstream coupling.
Synthesis Logic & Impurity Profiling
Understanding the synthesis allows us to predict and control impurities. The steric bulk of the 2-methyl and 6-fluoro groups makes the carbonyl carbon less accessible, often requiring harsh conditions for esterification, which can lead to specific by-products.
The Steric Challenge
The "Ortho Effect" in this molecule is significant. The methyl group provides steric bulk, while the fluorine atom adds electronic repulsion.
Consequence: Standard Fischer esterification (Acid + Ethanol) is slow.
Impurity Risk: Incomplete conversion leads to high levels of Impurity A (Starting Acid) .
Isomer Risk: If the starting acid was synthesized via Friedel-Crafts acylation of 3-fluorotoluene, the para-isomer (2-fluoro-4-methyl) may be present.
Diagram 1: Synthesis & Impurity Pathways
Caption: Synthesis workflow highlighting the origin of isomeric impurities and the kinetic challenge causing residual acid.
Analytical Methodologies
To ensure the specifications in Table 1 are met, the following self-validating protocols are recommended.
High-Performance Liquid Chromatography (HPLC)
Due to the hydrophobic nature of the ethyl ester and the potential for close-eluting isomers, a C18 column with high carbon load is essential.
Method Principle: Reverse Phase Chromatography with Gradient Elution.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of residual acid, improving peak shape).
Introduction: The Significance of a Stable Intermediate
An In-depth Technical Guide to the Chemical Stability of Ethyl 2-fluoro-6-methylbenzoate Abstract: This technical guide provides a comprehensive analysis of the chemical stability of Ethyl 2-fluoro-6-methylbenzoate, a ke...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Stability of Ethyl 2-fluoro-6-methylbenzoate
Abstract: This technical guide provides a comprehensive analysis of the chemical stability of Ethyl 2-fluoro-6-methylbenzoate, a key intermediate in pharmaceutical synthesis. Moving beyond standard safety data sheet (SDS) information, this document delves into the principal degradation pathways, including hydrolysis, thermal, and oxidative routes, from a mechanistic perspective. We analyze the competing electronic and steric effects of the ortho-substituents that govern the molecule's reactivity. Furthermore, this guide presents field-proven protocols for conducting forced degradation studies and developing a stability-indicating HPLC method, empowering researchers and drug development professionals to ensure the integrity and purity of this critical reagent.
Ethyl 2-fluoro-6-methylbenzoate is an aromatic ester whose structural motifs—a fluorinated benzene ring and sterically hindered carbonyl group—make it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the overall structure provides a scaffold for further elaboration. The chemical stability of such an intermediate is paramount; degradation not only reduces the yield and purity of subsequent synthetic steps but can also introduce impurities that may carry toxicological risks or alter the efficacy of the final API. This guide provides the foundational knowledge required to handle, store, and analytically monitor Ethyl 2-fluoro-6-methylbenzoate with scientific rigor.
Core Physicochemical Properties
A baseline understanding of the molecule's physical properties is essential before assessing its chemical stability. The data below is compiled from established chemical databases.
Slightly soluble in water; Soluble in organic solvents
Inferred from general ester properties
In-depth Chemical Stability Profile
While Safety Data Sheets (SDS) state that the compound is chemically stable under standard ambient conditions (room temperature), this provides only a surface-level view.[4] A thorough assessment requires examining its behavior under chemical, thermal, and photolytic stress.
Hydrolytic Stability: A Tale of Two Ortho-Substituents
The most probable non-oxidative degradation pathway for any ester is hydrolysis, which can be catalyzed by acid or base.[5][6] The reaction cleaves the ester bond to yield the parent carboxylic acid (2-fluoro-6-methylbenzoic acid) and ethanol.
The stability of Ethyl 2-fluoro-6-methylbenzoate against hydrolysis is dictated by a fascinating interplay of electronic and steric effects from its ortho-substituents:
Electronic Effect (Fluorine): The fluorine atom at the ortho-position is strongly electron-withdrawing due to its high electronegativity. This effect inductively pulls electron density from the aromatic ring and, consequently, from the carbonyl carbon. A more electron-deficient (electrophilic) carbonyl carbon is inherently more susceptible to nucleophilic attack by water or hydroxide ions, which would theoretically increase the rate of hydrolysis.[7]
Steric Hindrance (Methyl and Fluoro Groups): Both the methyl and fluoro groups in the ortho positions create significant steric bulk around the carbonyl center. This physical shield impedes the approach of a nucleophile (water or hydroxide), making it more difficult for the requisite tetrahedral intermediate to form. This steric hindrance serves to dramatically decrease the rate of hydrolysis. Studies on similarly substituted esters, such as ethyl 2-bromobenzoate, have shown that steric hindrance from an ortho-substituent can counteract electronic effects, leading to stability comparable to or even greater than the unsubstituted analogue.[8]
Fig 1: Primary hydrolytic degradation pathway for Ethyl 2-fluoro-6-methylbenzoate.
Thermal and Oxidative Stability
The compound is a combustible liquid, and like most organic esters, it is incompatible with strong oxidizing agents.[2][4]
Thermal Stress: While stable at room temperature, elevated temperatures can provide sufficient energy to overcome activation barriers for degradation. The flash points of similar compounds suggest combustibility above 90°C.[3] On combustion, the molecule will decompose, forming toxic gases such as carbon monoxide.[2] For laboratory purposes, heating should be controlled and conducted in well-ventilated areas.
Oxidative Stress: The primary site of oxidative attack would be the methyl group on the benzene ring or potentially the ethyl group of the ester. Contact with strong oxidizing agents (e.g., permanganates, dichromates, peroxides) should be strictly avoided as it can lead to vigorous or even violent reactions.[4] Such reactions can degrade the molecule rapidly and pose a significant safety hazard.
Photostability
Recommended Handling and Storage Protocols
Based on the stability profile, the following protocols are essential for maintaining the integrity of Ethyl 2-fluoro-6-methylbenzoate:
Storage Container: Store in a tightly sealed, airtight container to prevent moisture ingress, which could facilitate slow hydrolysis over extended periods. Use of amber glass or opaque containers is required to protect from light.[2]
Atmosphere: For long-term storage or for high-purity reference standards, flushing the container with an inert gas (e.g., argon or nitrogen) is recommended to displace oxygen and moisture.
Temperature: Store in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[9] Refrigeration (2-8°C) is advisable for long-term storage to minimize any potential for degradation.[10]
Chemical Segregation: Always store separately from strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols for Stability Assessment
To empirically validate the stability of a given batch of Ethyl 2-fluoro-6-methylbenzoate, a forced degradation study coupled with a stability-indicating analytical method is the industry-standard approach.[11][12]
Protocol for Forced Degradation (Stress Testing)
Objective: To intentionally degrade the sample under various stress conditions to identify potential degradation products and establish the specificity of the analytical method.
Methodology:
Prepare Stock Solution: Prepare a stock solution of Ethyl 2-fluoro-6-methylbenzoate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4-8 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2-4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
Thermal Degradation: Store a solid sample in an oven at 105°C for 48 hours. Dissolve a known weight in solvent to prepare the final sample. Alternatively, heat a solution at 80°C for 48 hours.
Photolytic Degradation: Expose a solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Control Sample: Prepare a control sample by diluting the stock solution to the final concentration without subjecting it to any stress.
Analysis: Analyze all samples by a suitable stability-indicating method (see Protocol 5.2). The goal is to achieve 5-20% degradation of the parent compound.
Fig 2: Experimental workflow for a forced degradation study.
Protocol for a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact Ethyl 2-fluoro-6-methylbenzoate from all process impurities and degradation products generated during stress testing.
Rationale for Methodological Choices:
Technique: Reversed-phase HPLC is the workhorse for stability testing of small molecules due to its versatility and robustness.[11]
Column: A C18 stationary phase is selected for its hydrophobicity, which is well-suited for retaining the moderately non-polar ester and its potential degradants.
Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is critical. It not only quantifies peaks but also provides UV spectra, which are used to assess peak purity and determine if a single peak consists of more than one co-eluting compound.
Step-by-Step Methodology:
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
Chromatographic Conditions (Starting Point):
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: Start at 40% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions. (This is a starting point and must be optimized).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: Monitor at a suitable wavelength (e.g., 230 nm or 254 nm, to be determined by UV scan) and collect full spectra.
Injection Volume: 10 µL.
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines.[13] This involves:
Specificity: Injecting the stressed samples to demonstrate that all degradant peaks are resolved from the main peak (resolution > 1.5). Peak purity analysis using the DAD/PDA is essential.
Linearity, Range, Accuracy, and Precision: These parameters are established using standards of known concentration to ensure the method is reliable for quantification.
Summary and Conclusion
Ethyl 2-fluoro-6-methylbenzoate is a robust chemical intermediate, exhibiting good stability under standard ambient conditions. Its primary vulnerability, ester hydrolysis, is significantly mitigated by the pronounced steric hindrance imposed by its dual ortho-substituents. Nevertheless, the compound is susceptible to degradation under forced conditions, including high temperatures, strong acids/bases, powerful oxidizing agents, and high-intensity light. For researchers, scientists, and drug development professionals, adherence to proper storage and handling protocols is non-negotiable for preserving its purity. The implementation of systematic forced degradation studies and the use of a validated, stability-indicating HPLC method are the cornerstones of a scientifically sound development program, ensuring the quality and integrity of this vital synthetic building block from the laboratory to production.
References
The Good Scents Company. (n.d.). ethyl 2-methyl benzoate. [Link][3]
Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
International Labour Organization & World Health Organization. (2021). ICSC 1187 - METHYL BENZOATE. [Link][2]
Kaiser, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 585-597. [Link][8]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46311375, Ethyl 2-fluoro-5-methylbenzoate. [Link][1]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66598, Ethyl 2-methylbenzoate. [Link][14]
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link][5]
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138. [Link][12]
Khan Academy. (n.d.). Mechanism of ester hydrolysis. [Link][15]
European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link][13]
Yates, C. H. (1964). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 86(24), 5437-5441. [Link][7]
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link][11]
Application Note: Strategic Esterification of Sterically Hindered Benzoates
Focus Substrate: 2-Fluoro-6-Methylbenzoic Acid Executive Summary The esterification of 2-fluoro-6-methylbenzoic acid with ethanol presents a classic challenge in organic synthesis: ortho-disubstitution . While standard F...
Author: BenchChem Technical Support Team. Date: February 2026
Focus Substrate: 2-Fluoro-6-Methylbenzoic Acid
Executive Summary
The esterification of 2-fluoro-6-methylbenzoic acid with ethanol presents a classic challenge in organic synthesis: ortho-disubstitution . While standard Fischer esterification protocols work well for unhindered benzoates, the presence of substituents at both the 2- (fluoro) and 6- (methyl) positions creates significant steric hindrance that retards the formation of the tetrahedral intermediate required by the standard
mechanism.
This guide details two distinct protocols to overcome this barrier:
Method A (Thermodynamic Control): A modified Fischer protocol utilizing azeotropic distillation (Dean-Stark) to drive the equilibrium despite slow kinetics.
Method B (Mechanistic Switching): The "Newman Protocol," which utilizes concentrated sulfuric acid to generate a reactive acylium ion (
mechanism), bypassing the sterically crowded tetrahedral intermediate entirely.
Scientific Foundation: The Ortho-Effect & Mechanistic Switching
To successfully esterify 2-fluoro-6-methylbenzoic acid, one must understand why standard reflux fails.
2.1 The Steric Barrier ( Mechanism)
In a standard acid-catalyzed esterification, ethanol attacks the protonated carbonyl carbon to form a tetrahedral intermediate.
The Problem: The 6-methyl group provides bulk that physically blocks the trajectory of the ethanol nucleophile (Newman’s Rule of Six).
The Electronic Nuance: The 2-fluoro group is electron-withdrawing (-I effect), which theoretically makes the carbonyl more electrophilic. However, its proximity also contributes to the "Steric Inhibition of Resonance," twisting the carboxyl group out of plane with the benzene ring. While this twisting can actually help esterification by reducing conjugation, the sheer physical blocking by the methyl group usually dominates, making
extremely slow.
2.2 The Acylium Solution ( Mechanism)
For severely hindered acids (e.g., mesitoic acid), the mechanism changes. By dissolving the acid in 100% sulfuric acid, we force the elimination of water before the alcohol is added, generating a linear Acylium Ion (
).
The Advantage: The acylium ion is linear (sp hybridized), relieving steric congestion.
The Attack: When this mixture is poured into ethanol, the alcohol attacks the acylium ion directly. This attack is less sensitive to steric hindrance than the formation of the crowded tetrahedral intermediate.
2.3 Mechanistic Pathway Selection
The following diagram illustrates the decision logic and mechanistic pathways:
Figure 1: Mechanistic divergence between Standard (
Best for: Large scale batches where safety is paramount and time is not the primary constraint.
Rationale: Since the forward rate constant (
) is small due to sterics, we must manipulate the equilibrium constant () by continuously removing water. Toluene is used as a co-solvent to create a ternary azeotrope with Ethanol and Water.
Co-Solvent: Toluene (Volume ratio 2:1 relative to Ethanol)
Catalyst: Conc.
(0.1 equiv) or p-TsOH (0.1 equiv)
Procedure:
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
Charge: Add the carboxylic acid, ethanol, and toluene to the flask.
Catalyst: Add the acid catalyst.
Reflux: Heat the mixture to vigorous reflux. The flask temperature will be determined by the ethanol/toluene azeotrope (
).
Monitoring: Monitor the collection of water in the Dean-Stark trap.
Note: Due to the steric hindrance, this reaction may require 24–48 hours to reach high conversion.
Workup:
Cool to room temperature.
Wash with saturated
(to remove unreacted acid).
Wash with Brine.
Dry organic layer over
and concentrate in vacuo.
Method B: The Newman Protocol (High-Performance)
Best for: Rapid synthesis on small-to-medium scale; overcoming stubborn substrates.
Rationale: This method utilizes the Newman Rule of Six logic.[1] By generating the acylium ion in concentrated acid, we bypass the rate-limiting tetrahedral step.
Safety Critical: This involves mixing concentrated sulfuric acid with ethanol, which is highly exothermic. Strict temperature control is required.
TLC: Mobile Phase Hexane:EtOAc (8:2). The ester will have a significantly higher
than the acid.
1H NMR (CDCl3):
Look for the disappearance of the carboxylic acid proton (
).
Appearance of Ethyl quartet (
) and triplet ().
Diagnostic: The methyl group on the ring (Ar-CH3) will shift slightly upfield in the ester compared to the acid due to the loss of hydrogen bonding.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (Method A)
Equilibrium not shifted; Water returning to flask.
Ensure Dean-Stark trap is dry before start. Increase Toluene ratio.
Charring/Dark Color (Method B)
Temperature too high during mixing.
Cool ethanol to before addition. Add acid slower.
Unreacted Acid
Steric hindrance too high for conditions.
Switch from Method A to Method B.
Byproduct: Sulfonation
Reaction in conc. too long/hot.
Limit Acylium generation time to 15 mins. Do not heat the step.
References
Newman, M. S. (1941).[3][4] A New Method for the Esterification of Certain Sterically Hindered Acids.[3] Journal of the American Chemical Society, 63(9), 2431–2435.
)
Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
Goossen, L. J., et al. (2008). "Esterification of Sterically Hindered Carboxylic Acids". Synthesis.
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
Standard reference for "Steric Inhibition of Resonance" and "Rule of Six" concepts.
Application Note: Accelerated Synthesis of Sterically Hindered Esters
Focus: Ethyl 2-fluoro-6-methylbenzoate via Microwave Irradiation Executive Summary This application note details a robust protocol for the synthesis of Ethyl 2-fluoro-6-methylbenzoate , a sterically hindered ester often...
Author: BenchChem Technical Support Team. Date: February 2026
Focus: Ethyl 2-fluoro-6-methylbenzoate via Microwave Irradiation
Executive Summary
This application note details a robust protocol for the synthesis of Ethyl 2-fluoro-6-methylbenzoate , a sterically hindered ester often utilized as a pharmacophore intermediate. Conventional Fischer esterification of 2,6-disubstituted benzoic acids is notoriously inefficient due to significant steric blocking of the carbonyl carbon, often requiring prolonged reflux times (24–48 hours) and yielding poor conversions.
By utilizing Microwave-Assisted Organic Synthesis (MAOS) , we overcome these kinetic barriers through rapid dielectric heating and superheating of the solvent (ethanol) in a sealed vessel. This protocol reduces reaction time from hours to minutes while significantly improving yield and purity.[1]
Scientific Background & Rationale
2.1 The Steric Challenge
The target molecule contains substituents at both ortho positions (2-fluoro and 6-methyl). According to Newman’s Rule of Six , atoms at the 6-position (relative to the carbonyl) create significant steric strain in the tetrahedral intermediate formed during nucleophilic attack.
Thermal Limitation: In standard reflux (
for ethanol), the kinetic energy is insufficient to rapidly overcome the activation energy () barrier imposed by the ortho substituents.
Microwave Solution: Sealed-vessel microwave irradiation allows ethanol to be heated well above its boiling point (up to
), drastically increasing the kinetic rate constant () according to the Arrhenius equation. Additionally, the dipolar polarization of the ethanol/acid mixture ensures efficient internal heating.
Caption: Logic tree demonstrating why Microwave irradiation is superior for sterically hindered substrates.
Troubleshooting & Optimization Guide
Issue
Diagnosis
Solution
Low Yield (<50%)
Water accumulation inhibiting equilibrium.
Add molecular sieves (3Å) to the reaction vial or increase slightly.
Vial Failure/Venting
Pressure exceeded safety limits.
Reduce temperature to and extend time to 25 min. Ensure headspace is sufficient (max 50% fill volume).
Byproducts
Acid-catalyzed degradation.
Reduce catalyst loading or switch to PTSA (p-Toluenesulfonic acid).
References
Microwave-Assisted Organic Synthesis (MAOS)
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1][3][4] Angewandte Chemie International Edition, 43(46), 6250-6284.
Esterification of Hindered Acids
Leadbeater, N. E., & Stencel, L. M. (2006). Fast, easy preparation of esters using microwave heating.[1][3][5][6] Synthetic Communications, 36(12), 1617-1620.
Specific Microwave Effects in Esterification
Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted organic synthesis and transformations using benign reaction media.[1][7][8] Accounts of Chemical Research, 41(5), 629-639.
Synthesis of 2-fluoro-6-methylbenzoic acid derivatives (Precursor Context)
Organic Syntheses, Coll.[3] Vol. 9, p. 28 (1998); Vol. 74, p. 224 (1997). (General methods for hindered fluorinated acids).
The Strategic Utility of Ethyl 2-fluoro-6-methylbenzoate in the Synthesis of Advanced Bioactive Molecules
Introduction: Unveiling the Potential of a Unique Building Block In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for mo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Ethyl 2-fluoro-6-methylbenzoate, a seemingly simple aromatic ester, emerges as a valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical research. The unique substitution pattern of this reagent—featuring a fluorine atom and a methyl group ortho to the ester functionality—imparts distinct reactivity and conformational constraints that can be harnessed by the discerning synthetic chemist. This document serves as a comprehensive guide to the practical applications and experimental protocols involving Ethyl 2-fluoro-6-methylbenzoate, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage its full synthetic potential.
The core utility of Ethyl 2-fluoro-6-methylbenzoate often lies in its role as a precursor to 2-fluoro-6-methylbenzoic acid. The ethyl ester group provides a stable protecting group for the carboxylic acid, allowing for transformations on other parts of the molecule before its hydrolysis under controlled conditions. The resulting 2-fluoro-6-methylbenzoic acid is a key intermediate in the synthesis of several important pharmaceutical agents, including the anti-inflammatory drug Avacopan.[1]
Core Synthetic Transformations and Mechanistic Insights
The journey from Ethyl 2-fluoro-6-methylbenzoate to complex bioactive molecules typically involves a series of fundamental organic transformations. Understanding the causality behind these reactions is paramount for successful synthesis.
Hydrolysis to 2-Fluoro-6-methylbenzoic Acid: The Gateway to Bioactivity
The saponification of Ethyl 2-fluoro-6-methylbenzoate is the primary step to unmask the carboxylic acid functionality, which is crucial for subsequent amide bond formations in the synthesis of many active pharmaceutical ingredients (APIs).
Mechanism: The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to afford the desired carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-6-methylbenzoic Acid via Hydrolysis of Ethyl 2-fluoro-6-methylbenzoate
This protocol details the efficient conversion of the ethyl ester to its corresponding carboxylic acid, a critical intermediate for various bioactive molecules.[2]
Materials:
Ethyl 2-fluoro-6-methylbenzoate
Ethanol (or Methanol)
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
Hydrochloric Acid (HCl), concentrated
Deionized Water
Ethyl Acetate
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-fluoro-6-methylbenzoate (1.0 eq) in ethanol (5-10 mL per gram of ester).
In a separate beaker, prepare a solution of KOH (2.0-3.0 eq) in a minimal amount of water and add it to the ethanolic solution of the ester.
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dissolve the resulting residue in water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl with vigorous stirring.
A white precipitate of 2-Fluoro-6-methylbenzoic acid will form. Collect the solid by vacuum filtration and wash with cold deionized water.
Dry the product under vacuum to yield the pure carboxylic acid.
Expected Yield: >90%
Table 1: Representative Data for Hydrolysis of Ethyl 2-fluoro-6-methylbenzoate
Starting Material (g)
Base (eq)
Solvent
Reflux Time (h)
Yield of Acid (g)
Purity (%)
5.0
KOH (2.5)
Ethanol
3
4.0
>98
5.0
NaOH (2.5)
Methanol/Water
4
3.9
>98
Conversion to 2-Fluoro-6-methylbenzoyl Chloride and Subsequent Amidation
With 2-fluoro-6-methylbenzoic acid in hand, the next critical step towards many APIs is the formation of an amide bond. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. This pathway is crucial in the synthesis of Avacopan.[3]
Mechanism: Thionyl chloride (SOCl₂) is a common reagent for this transformation. The carboxylic acid attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. A chloride ion then attacks the carbonyl carbon, displacing the chlorosulfite group, which decomposes to sulfur dioxide and another chloride ion, yielding the acyl chloride. The highly electrophilic acyl chloride is then susceptible to nucleophilic attack by an amine to form a stable amide bond.
Protocol 2: Synthesis of an Amide from 2-Fluoro-6-methylbenzoic Acid
This protocol provides a general procedure for the synthesis of an amide, a key step in the preparation of numerous pharmaceuticals.[4]
Materials:
2-Fluoro-6-methylbenzoic acid
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
Anhydrous Dichloromethane (DCM) or Toluene
A primary or secondary amine
Triethylamine (TEA) or another suitable base
Saturated aqueous sodium bicarbonate solution
Procedure:
Step A: Formation of 2-Fluoro-6-methylbenzoyl Chloride
To a solution of 2-Fluoro-6-methylbenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
Slowly add thionyl chloride (1.2-1.5 eq) to the solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-Fluoro-6-methylbenzoyl chloride, which can be used in the next step without further purification.
Step B: Amide Formation
Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
Cool the solution to 0 °C and add a solution of the crude 2-Fluoro-6-methylbenzoyl chloride in anhydrous DCM dropwise.
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
Upon completion, quench the reaction with water and separate the organic layer.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to afford the desired amide.
Visualizing the Synthetic Pathway
The following diagram illustrates the key synthetic transformations starting from Ethyl 2-fluoro-6-methylbenzoate.
Caption: Synthetic pathway from Ethyl 2-fluoro-6-methylbenzoate.
Conclusion and Future Outlook
Ethyl 2-fluoro-6-methylbenzoate serves as a strategically important starting material in organic synthesis, primarily as a protected form of 2-fluoro-6-methylbenzoic acid. The protocols detailed herein provide a robust foundation for researchers to utilize this building block in the synthesis of complex and biologically active molecules. The unique substitution pattern of the aromatic ring offers opportunities for further functionalization, and its application in the synthesis of drugs like Avacopan underscores its significance in medicinal chemistry. Future research may explore the direct functionalization of the ester or its participation in novel cross-coupling reactions, further expanding the synthetic utility of this versatile reagent.
References
Synthesis of 2-Propoxy-5-Methylbenzoic Acid. (1963).
PubMed. (2012). Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation. Retrieved from [Link]
MySkinRecipes. (n.d.). 2-Fluoro-6-methylbenzoyl chloride. Retrieved from [Link]
PubChem. (n.d.). 2-Fluoro-6-methylbenzoic acid. Retrieved from [Link]
ResearchGate. (2015). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
PubMed. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Retrieved from [Link]
Organic Syntheses. (1990). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Retrieved from [Link]
Ethyl 2-fluoro-6-methylbenzoate as a building block for APIs
A Bifunctional Ortho-Substituted Scaffold for Kinase Inhibitors and GPCR Antagonists [1] Executive Summary & Chemical Profile Ethyl 2-fluoro-6-methylbenzoate (CAS: 90259-30-6) is a specialized ester intermediate distingu...
Author: BenchChem Technical Support Team. Date: February 2026
A Bifunctional Ortho-Substituted Scaffold for Kinase Inhibitors and GPCR Antagonists [1]
Executive Summary & Chemical Profile
Ethyl 2-fluoro-6-methylbenzoate (CAS: 90259-30-6) is a specialized ester intermediate distinguished by its 2,6-disubstitution pattern .[1] This "ortho-effect" architecture serves two critical roles in modern drug design:
Metabolic Shielding: The steric bulk of the ortho-methyl group and the electronic repulsion of the ortho-fluorine atom protect the carbonyl center from premature enzymatic hydrolysis in vivo, extending the half-life of derived amides.[1]
Divergent Synthetic Utility: The molecule acts as a pivot point. It can undergo Type A transformations (hydrolysis/amidation) to install the 2-fluoro-6-methylbenzoyl pharmacophore (seen in Avacopan), or Type B transformations (benzylic functionalization) to create fused heterocycles (seen in EGFR inhibitors).[1]
Chemical Specifications
Property
Specification
IUPAC Name
Ethyl 2-fluoro-6-methylbenzoate
CAS No.
90259-30-6 (Ester); 90259-27-1 (Acid)
Molecular Formula
C₁₀H₁₁FO₂
Molecular Weight
182.19 g/mol
Appearance
Colorless to pale yellow liquid or low-melting solid
Solubility
Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water
The value of this building block lies in its regiochemical versatility . The ortho-methyl group is not merely a steric blocker; it is a latent handle for functionalization.[1]
The "Shielded" Carbonyl (Type A Application)
In drugs like Avacopan (C5aR1 antagonist), the 2-fluoro-6-methylbenzoyl moiety is crucial.[1] The fluorine atom introduces a dipole that influences the conformation of the amide bond, locking the drug into its bioactive shape.[2] The methyl group prevents rotation and sterically hinders proteases.
The "Activated" Benzyl (Type B Application)
For kinase inhibitors (e.g., EGFR inhibitors), the methyl group at position 6 is activated via Wohl-Ziegler bromination .[2] This converts the "dead" methyl group into a reactive electrophile, allowing for cyclization reactions or the attachment of solubilizing tails.[2]
Experimental Protocols
Note: All reactions must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.[2]
Protocol A: Controlled Hydrolysis to 2-Fluoro-6-Methylbenzoic Acid
Objective: To generate the active carboxylic acid precursor for amide coupling without defluorination or decarboxylation.[1]
Context: Commercial supplies often come as the ethyl ester. Quantitative conversion to the acid is the requisite first step for most API syntheses.
Dissolution: In a round-bottom flask, dissolve Ethyl 2-fluoro-6-methylbenzoate (10 g, 54.9 mmol) in THF (60 mL).
Activation: Prepare a solution of LiOH·H₂O (5.75 g, 137 mmol) in water (20 mL).[2] Add this dropwise to the ester solution at 0°C.
Why: Low temperature addition prevents potential nucleophilic attack of hydroxide on the aromatic ring (S_NAr), although the electron-donating methyl group makes this unlikely compared to polyfluorinated systems.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
Workup:
Concentrate the mixture under reduced pressure to remove THF.
Dilute the aqueous residue with water (50 mL) and wash with MTBE (2 x 30 mL) to remove unreacted ester.
Critical Step: Acidify the aqueous layer to pH 2–3 using 1M HCl. A white precipitate (the acid) should form immediately.
Isolation: Extract the acidified aqueous layer with EtOAc (3 x 50 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.[2]
Objective: To functionalize the C6-methyl group for subsequent cyclization or coupling.[1]
Context: Used in the synthesis of EGFR inhibitors where the benzyl bromide serves as an alkylating agent.
Initiation: Heat the mixture to reflux (approx. 100°C for PhCF₃).
Visual Cue: The reaction often turns orange/red initially and fades to pale yellow as succinimide precipitates.
Kinetics: Stir at reflux for 4–12 hours.
Caution: Over-reaction can lead to dibromination. Monitor strictly by HPLC. Stop when starting material <5%.[6]
Workup:
Cool to 0°C to precipitate succinimide completely. Filter off the solids.[3]
Concentrate the filtrate.
Purification: The crude benzylic bromide is unstable on silica gel. It is best used immediately or purified via rapid filtration through a short plug of neutral alumina.
Strategic Application Workflows
The following diagram illustrates the divergent pathways for this building block in drug discovery.
To ensure the integrity of the building block before committing to expensive API synthesis steps, the following QC parameters are recommended:
Test
Method
Acceptance Criteria
Rationale
Purity
HPLC (C18, ACN/H₂O gradient)
> 98.0%
Impurities (e.g., des-fluoro analogs) are difficult to remove downstream.[1]
Identity
¹H NMR (CDCl₃)
Confirms 2,6-substitution
Verify the specific isomer. 2-fluoro-5-methyl is a common contaminant.[1]
Water Content
Karl Fischer
< 0.5%
Critical if using water-sensitive reagents (e.g., acid chlorides) subsequently.
Residual Acid
Titration
< 1.0%
Free acid in the ester lot can interfere with radical bromination stoichiometry.
References
Citation Context: Confirms the use of the acid form in EGFR inhibitor synthesis and as a building block for Avacopan.[7]
Citation Context: Verifies CAS number and physical properties of the ethyl ester.[4]
Pease, J. E., et al. (2021).[2][7] Avacopan: C5aR1 antagonist for the treatment of ANCA-associated vasculitis.[1][7] Drugs of the Future, 46(3), 183–190.[2][7]
Citation Context: Establishes the biological relevance of the 2-fluoro-6-methylbenzoyl pharmacophore in approved therapeutics.
Drew, S. L., et al. (2020).[2][7] Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry, 63(19), 11235–11257.[2]
Citation Context: Illustrates the use of substituted benzoic acids in kinase inhibitor design.
Technical Guide: Ethyl 2-fluoro-6-methylbenzoate in Fragment-Based Drug Discovery (FBDD)
F-NMR Screening and Ortho-Substituted Scaffold Design Executive Summary This technical guide details the utility of Ethyl 2-fluoro-6-methylbenzoate (E2F6M) as a high-value probe in Fragment-Based Drug Discovery (FBDD). U...
Author: BenchChem Technical Support Team. Date: February 2026
F-NMR Screening and Ortho-Substituted Scaffold Design
Executive Summary
This technical guide details the utility of Ethyl 2-fluoro-6-methylbenzoate (E2F6M) as a high-value probe in Fragment-Based Drug Discovery (FBDD). Unlike generic library members, E2F6M represents a "privileged structure" that combines the high sensitivity of a fluorine NMR reporter with the conformational restriction of the ortho-effect. This guide provides validated protocols for using E2F6M in ligand-observed
F NMR screening (F-LB-NMR) and outlines its strategic role in hit-to-lead evolution via the "Magic Methyl" effect.
Physicochemical Profile & Rational Design
The utility of E2F6M lies in its specific substitution pattern. The 2-fluoro group acts as the biophysical spy, while the 6-methyl group induces a steric lock, pre-organizing the molecule for binding.
Table 1: Physicochemical Properties
Property
Value
Drug Discovery Significance
Molecular Weight
182.19 Da
Adheres to "Rule of Three" (MW < 300) for fragments.
Formula
CHFO
High ligand efficiency potential.
cLogP
~2.6
Moderate lipophilicity ensures solubility in DMSO/buffer mixes while maintaining membrane permeability.
F NMR Shift
~ -110 to -115 ppm
Distinct region, typically free from interference by trifluoromethyl (-60 ppm) or aromatic F signals.
Rotatable Bonds
2
Reduced entropy penalty upon binding due to ortho-locking.
The "Ortho-Effect" Mechanism
In 2,6-disubstituted benzoates, the steric bulk of the ortho substituents (Fluorine and Methyl) forces the carbonyl group of the ester out of coplanarity with the benzene ring. This "steric inhibition of resonance" prevents the molecule from adopting a flat conformation, effectively freezing it into a specific rotamer.
Benefit: If the protein binding pocket requires a twisted conformation, E2F6M pays a lower entropy cost (
) to bind compared to an unsubstituted benzoate, potentially improving affinity ().
Application 1:
F NMR Fragment Screening Protocol
The primary application of E2F6M is as a member of a "spy" cocktail in ligand-observed NMR screening.
Experimental Principle
F NMR screening relies on the dramatic change in the transverse relaxation rate () of the ligand when it transiently binds to a large protein target.
Free Ligand: Tumbles fast
Sharp signal.
Bound Ligand: Tumbles at the rate of the protein (slow)
Broad signal (Line broadening).
Protocol: T
-Relaxation Filtered Screening
Materials:
Ligand Stock: 100 mM E2F6M in d6-DMSO.
Protein Target: >95% purity, buffer exchanged (no glycerol).
Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D
O.
Step-by-Step Methodology:
Cocktail Preparation:
Mix E2F6M with 4–9 other fluorinated fragments.
Ensure chemical shift separation >0.5 ppm between all members.
Final Ligand Concentration: 50
M per fragment.
Final DMSO Concentration: < 2% (v/v).
Reference Spectrum (No Protein):
Acquire a 1D
F spectrum with proton decoupling.
Pulse sequence: CPMG (Carr-Purcell-Meiboom-Gill) T
filter.
Delay: Set total echo time to 200–400 ms.
Result: E2F6M should appear as a sharp singlet/multiplet.
Screening Spectrum (+ Protein):
Add target protein to a final concentration of 10–20
M (Ligand:Protein ratio ~ 2.5:1 to 5:1).
Acquire the spectrum using identical parameters.
Data Analysis (The "Binder" Signal):
Calculate the signal attenuation:
.
Threshold: A reduction of >30% typically indicates binding.
Note: E2F6M is a hydrophobic fragment; ensure a "displacement control" (adding a known high-affinity inhibitor) is run to prove specific binding to the active site.
Once E2F6M is identified as a hit, it serves as a robust starting point for chemical elaboration. The ethyl ester is a "mask" that can be diversified.
Workflow: From Fragment to Lead
Hydrolysis (Acid Probe): Convert E2F6M to 2-fluoro-6-methylbenzoic acid.
Rationale: Test if the ionic interaction with a lysine/arginine in the pocket improves affinity.
Amide Coupling (Library Generation):
React the acid with a library of 50–100 amines.
Goal: Grow the fragment to reach adjacent sub-pockets (vector exploration).
Bioisostere Replacement:
Replace the ester with heterocycles (e.g., oxadiazole) to improve metabolic stability while maintaining the geometry.
Visualizations & Logic Pathways
Diagram 1: The FBDD Workflow using E2F6M
This flowchart illustrates the decision matrix when using this specific fragment.
Caption: Logical workflow for processing Ethyl 2-fluoro-6-methylbenzoate from initial screen to chemical elaboration.
Diagram 2: The "Ortho-Effect" Mechanism
Visualizing why the 2,6-substitution pattern matters for binding entropy.
Caption: Mechanistic comparison showing how the 2-F, 6-Me substitution pre-organizes the ligand, reducing the entropic cost of binding.
References
Pomerantz, W. C. K., & Buchholz, C. R. (2020). Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.[1][2][3] RSC Chemical Biology.[2] [Link]
Dalvit, C., et al. (2003). Fluorine-NMR competition binding experiments for high-throughput screening and pdb-binding constant determination. Journal of the American Chemical Society. [Link]
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery.[4] Nature Reviews Drug Discovery. [Link]
PubChem Compound Summary. (n.d.). Ethyl 2-fluoro-5-methylbenzoate (Analog Reference).[5][6] National Center for Biotechnology Information. [Link][6]
Hydrolysis of Ethyl 2-fluoro-6-methylbenzoate to the carboxylic acid
This Application Note is structured to guide researchers through the specific challenges of hydrolyzing sterically hindered ortho-substituted benzoates. Abstract & Strategic Overview The hydrolysis of Ethyl 2-fluoro-6-me...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the specific challenges of hydrolyzing sterically hindered ortho-substituted benzoates.
Abstract & Strategic Overview
The hydrolysis of Ethyl 2-fluoro-6-methylbenzoate presents a classic challenge in organic synthesis: the "Ortho Effect." Unlike simple benzoates, the carbonyl center in this molecule is flanked by a fluorine atom at the C2 position and a methyl group at the C6 position. While the fluorine atom exerts a beneficial inductive electron-withdrawing effect (
) that activates the carbonyl carbon, the steric bulk of the C6-methyl group—and to a lesser extent the fluorine—impedes the nucleophilic trajectory of the hydroxide ion.
This protocol details two validated pathways:
Method A (Standard): A robust, scalable thermodynamic hydrolysis using KOH in aqueous ethanol. Recommended for gram-scale batches where purity is paramount.
Method B (Accelerated): A high-kinetic forcing condition using NaOH in DMSO. Recommended for high-throughput screening or resistant substrates.
Mechanistic Insight: The Steric Gate
Standard ester hydrolysis follows the
(Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. However, for 2,6-disubstituted systems, the formation of the tetrahedral intermediate is energetically costly due to crowding.
Electronic Push-Pull: The C2-Fluorine is electronegative, increasing the electrophilicity of the carbonyl carbon (
), theoretically accelerating the reaction.
Steric Blockade: The C6-Methyl group physically obstructs the
Bürgi-Dunitz angle required for nucleophilic attack.
Solution: We must use elevated temperatures (reflux) and a high concentration of a smaller nucleophile (hydroxide) in a solvent that solvates the cation well but leaves the hydroxide active.
Reaction Scheme
Figure 1: Reaction pathway highlighting the sterically crowded transition state.
Experimental Protocols
Method A: Thermodynamic Hydrolysis (Preferred)
Best for: >5g scale, high purity requirements, overnight runs.
Reagents:
Ethyl 2-fluoro-6-methylbenzoate (1.0 eq)
Potassium Hydroxide (KOH), pellets (4.0 eq)
Solvent: Ethanol (95%) / Water (3:1 ratio)
Step-by-Step Workflow:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester in Ethanol (5 mL per mmol of ester).
Activation: Dissolve KOH (4 eq) in a minimal amount of water (approx. 1.5 mL per mmol) and add this solution to the ethanolic ester mixture. Note: The solution may turn slightly yellow.
Reflux: Attach a water-cooled condenser. Heat the mixture to a vigorous reflux (
C).
Checkpoint: Monitor by TLC (20% EtOAc in Hexanes). The starting material (
) should disappear, and the baseline spot (carboxylate salt) should appear.
Duration: Typically 4–12 hours. The ortho-methyl group significantly slows kinetics compared to unsubstituted benzoates.
Concentration: Once complete, remove the ethanol under reduced pressure (rotary evaporator) to leave a semi-solid aqueous residue.
Workup (Acid-Base Extraction):
Dilute the residue with water (20 mL/g).
Wash 1 (Impurity Removal): Extract the basic aqueous layer once with Diethyl Ether or MTBE. This removes unreacted ester and non-acidic impurities. Discard the organic layer.[1]
Acidification: Cool the aqueous phase to
C. Slowly add 6M HCl with stirring until pH 1. The product will precipitate as a white solid.[2]
Extraction 2 (Product Isolation): Extract the acidified aqueous slurry with Ethyl Acetate (
).
Drying: Combine organic layers, dry over anhydrous
Mechanism:[1][2][3][4][5][6] DMSO creates "naked" hydroxide ions by solvating only the
cation, increasing the nucleophilicity of by orders of magnitude.
Quench: Pour the reaction mixture onto crushed ice/water.
Acidify & Filter: Acidify directly with HCl. The product often precipitates cleanly from the water/DMSO mix. Filter the solid and wash copiously with water to remove DMSO traces.
Analytical Data & Validation
Compare your isolated product against these expected parameters to validate success.
Parameter
Expected Value
Notes
Physical State
White crystalline solid
If yellow/oil, recrystallize from Hexane/EtOAc.
Melting Point
Sharp range indicates high purity.
H NMR
2.45 (s, 3H, )
The methyl singlet is distinct.
H NMR
11.0–13.0 (br s, 1H)
Carboxylic acid proton (may be broad).
F NMR
-114 to -116 ppm
Characteristic of ortho-fluorobenzoic acids.
IR Spectroscopy
1680–1700
Broad C=O stretch (shifted due to H-bonding).
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Incomplete Reaction
Steric hindrance prevented attack.
Switch to Method B (DMSO) or increase reflux time (24h+).
Low Yield
Product lost in organic wash.
Ensure the "Wash 1" step was done on the basic phase, not the acidic one.
Oil instead of Solid
Solvent entrapment (DMSO/EtOH).
Dry under high vacuum for 12h; recrystallize from water/ethanol.
Defluorination
side reaction (rare).
Avoid temperatures C; Fluorine is stable at reflux but vulnerable under extreme forcing.
References
Steric Effects in Hydrolysis: Cohen, T., & Schambach, R. A. (1970). Hydrolysis of sterically hindered esters. Journal of the American Chemical Society. Link
Synthesis of 2-fluoro-6-methylbenzoic acid: Method for producing 2-fluoro-6-methylbenzoic acid derivatives. (Patent WO2009157525A1). Link
General Protocol for Hindered Benzoates: Organic Syntheses, Coll. Vol. 5, p. 739 (1973). (Analogous procedure for mesitoic acid). Link
Analytical Data Source: Biosynth Carbosynth Product Data, 5-Fluoro-2-methylbenzoic acid. Link
Application Note: High-Throughput Quantification of Ethyl 2-fluoro-6-methylbenzoate using Validated Chromatographic Methods
Abstract This application note presents robust and validated analytical methods for the precise quantification of Ethyl 2-fluoro-6-methylbenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents robust and validated analytical methods for the precise quantification of Ethyl 2-fluoro-6-methylbenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate analytical data in drug development, we provide detailed protocols for two complementary chromatographic techniques: a primary High-Performance Liquid Chromatography (HPLC) method for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and impurity profiling. The methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Analytical Imperative
Ethyl 2-fluoro-6-methylbenzoate (C₁₀H₁₁FO₂) is a substituted aromatic ester that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine and methyl substitutions on the benzene ring significantly influence the molecule's reactivity and physicochemical properties, making it a valuable synthon. The precursor, 2-Fluoro-6-methylbenzoic acid, is a known component in the synthesis of advanced therapeutic agents, including epidermal growth factor receptor (EGFR) inhibitors.[3] Accurate quantification of Ethyl 2-fluoro-6-methylbenzoate is therefore paramount during synthesis, for process optimization, and in the quality assessment of starting materials to ensure the final API meets stringent purity and safety standards.
The selection of an appropriate analytical method is governed by the analyte's properties. Based on analogs, Ethyl 2-fluoro-6-methylbenzoate is expected to be a moderately lipophilic (estimated LogP ~2.5-3.0) and volatile compound with a molecular weight of 182.19 g/mol .[4] The presence of the benzoate chromophore makes it suitable for UV detection, while its expected volatility lends itself to gas chromatography.[5][6][7] This note details two powerful methods that leverage these characteristics.
Principle: RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, precision, and robustness for quantifying non-volatile and semi-volatile compounds.[5][8] The method separates analytes based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The fluorine substitution on the benzene ring provides sufficient polarity differences from potential impurities to achieve excellent chromatographic resolution.
Causality of Experimental Choices
Column: A C18 column is chosen for its hydrophobic retention mechanism, which is ideal for retaining and separating aromatic esters like the target analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase: A gradient of acetonitrile and water is used to ensure that impurities with a wide range of polarities are eluted and resolved from the main analyte peak. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducibility of retention times, especially for any acidic or basic impurities.
Detection: The UV detector is set at 230 nm, a wavelength where benzoate esters typically exhibit strong absorbance, ensuring high sensitivity. A PhotoDiode Array (PDA) detector is recommended to simultaneously acquire spectra across a range, which aids in peak purity assessment and method development.
Detailed HPLC Protocol
Objective: To accurately quantify Ethyl 2-fluoro-6-methylbenzoate in a drug substance sample.
Materials:
Ethyl 2-fluoro-6-methylbenzoate Reference Standard (≥99.5% purity)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Potassium Phosphate Monobasic (KH₂PO₄)
Orthophosphoric Acid (85%)
Water (HPLC grade, e.g., Milli-Q)
0.45 µm Syringe Filters (PTFE or Nylon)
Equipment:
HPLC system with gradient pump, autosampler, column oven, and PDA detector
Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
Standard Solution (100 µg/mL):
Accurately weigh approximately 10 mg of Ethyl 2-fluoro-6-methylbenzoate reference standard into a 100 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).
Sample Solution (100 µg/mL):
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.[9]
System Suitability: Inject the standard solution six times. The system is deemed ready if the relative standard deviation (RSD) of the peak area is ≤ 1.0%.
Analysis: Inject the standard and sample solutions. Quantify the sample by comparing its peak area to that of the reference standard.
Method Validation Framework (ICH Q2(R1))
A validated analytical method provides documented evidence of its suitability for the intended purpose.[1]
Parameter
Acceptance Criteria
Purpose
Specificity
Peak is pure and resolved from impurities/placebo.
Ensures the signal is only from the analyte.
Linearity
R² ≥ 0.999 over 5 concentrations (e.g., 50-150% of nominal).
Confirms a proportional response to concentration.
Defines the lowest concentration that can be detected/quantified.
Robustness
RSD ≤ 2.0% after minor changes (pH, flow rate, temp).
Shows reliability with small procedural variations.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC is an ideal technique for separating volatile and thermally stable compounds.[7] Coupling it with a Mass Spectrometer (MS) provides unparalleled specificity, as it identifies compounds based on their unique mass fragmentation patterns, making it a powerful tool for identity confirmation and impurity analysis.[6]
Causality of Experimental Choices
Column: A non-polar DB-5ms or equivalent column is selected. Its phenyl-arylene polymer phase provides excellent resolution for a wide range of aromatic compounds based on their boiling points and slight polarity differences.
Injection: Split injection is used to introduce a small, representative portion of the sample onto the column, preventing overload and ensuring sharp peaks.
Temperature Program: A temperature gradient is employed to first separate highly volatile impurities at lower temperatures before ramping up to elute the higher-boiling target analyte and any late-eluting impurities.
Ionization: Electron Ionization (EI) at 70 eV is a standard, robust technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries for identification.
Detailed GC-MS Protocol
Objective: To confirm the identity of Ethyl 2-fluoro-6-methylbenzoate and quantify it, particularly in complex matrices or for trace-level analysis.
Materials:
Ethyl 2-fluoro-6-methylbenzoate Reference Standard (≥99.5% purity)
Methanol (GC grade) or Ethyl Acetate (GC grade)
Helium (99.999% purity)
Equipment:
GC-MS system with an autosampler
Analytical Balance
Class A Volumetric Glassware
Chromatographic and MS Conditions:
Parameter
Condition
GC Column
DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
Helium, constant flow at 1.2 mL/min
Inlet Temp.
250 °C
Injection Vol.
1 µL, Split ratio 50:1
Oven Program
80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp.
230 °C
MS Quad Temp.
150 °C
Ionization
Electron Ionization (EI) at 70 eV
Scan Mode
Full Scan (m/z 40-400) for identification
SIM Mode
Monitor ions m/z 182, 153, 137 for quantification
Procedure:
Standard Solution (100 µg/mL):
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
Dissolve and dilute to volume with Methanol.
Sample Solution (100 µg/mL):
Prepare the sample in the same manner as the standard.
Analysis:
Inject the standard and sample solutions.
Identification: Compare the retention time and the acquired mass spectrum of the sample peak with that of the reference standard.
Quantification: For high sensitivity, operate the MS in Selected Ion Monitoring (SIM) mode using characteristic ions. The molecular ion (M⁺) at m/z 182 and key fragment ions should be used.
Workflow Visualizations
HPLC Sample Preparation and Analysis Workflow
Caption: Workflow for HPLC quantification of Ethyl 2-fluoro-6-methylbenzoate.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 2-fluoro-6-methylbenzoate
Abstract This application note details a robust, validated protocol for the HPLC analysis of Ethyl 2-fluoro-6-methylbenzoate , a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, validated protocol for the HPLC analysis of Ethyl 2-fluoro-6-methylbenzoate , a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., kinase inhibitors). Due to the steric hindrance provided by the 2,6-disubstitution pattern and the electronegativity of the fluorine atom, this molecule presents unique chromatographic challenges, particularly in resolving it from its hydrolysis product, 2-fluoro-6-methylbenzoic acid . This guide provides a self-validating method using a C18 stationary phase with an acidic mobile phase to ensure precise quantification and impurity profiling.
Introduction & Chemical Context
Ethyl 2-fluoro-6-methylbenzoate is a hydrophobic ester often employed as a building block in medicinal chemistry. The presence of ortho-substituents (fluorine at C2, methyl at C6) creates significant steric bulk around the carbonyl group, influencing both its chemical reactivity (resistance to hydrolysis) and its interaction with chromatographic stationary phases.
Key Analytes & Impurities
Compound
Structure Description
Role
Polarity (Est. LogP)
Ethyl 2-fluoro-6-methylbenzoate
Target Analyte
API Intermediate
Hydrophobic (~3.1)
2-Fluoro-6-methylbenzoic acid
Hydrolysis Impurity
Degradant / Starting Material
Polar / Acidic (~1.8)
2-Fluoro-6-methylbenzyl alcohol
Reduction Impurity
Process Impurity
Moderate (~2.2)
Physicochemical Profiling & Method Strategy
Detection Wavelength Selection
While the benzoic ester chromophore absorbs strongly at 254 nm, the fluorine substitution can induce a hypsochromic shift.
Recommendation: Use 230 nm for maximum sensitivity during trace impurity analysis.
Standard QC: Use 254 nm for routine assay to minimize baseline noise from solvents.
Stationary Phase Selection (Expert Insight)
Primary Choice (C18): A high-purity, end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) is recommended. The end-capping reduces silanol interactions with the aromatic ring, sharpening peak shape.
Alternative (Phenyl-Hexyl): If resolution between the fluoro-regioisomers is required, a Phenyl-Hexyl column provides unique
selectivity that differentiates based on the electron-withdrawing effects of the fluorine atom.
Mobile Phase Logic
The critical separation is between the neutral ester and the ionizable acid impurity .
pH Control: The mobile phase must be acidic (pH < 3.0). At neutral pH, the acid impurity ionizes (becomes
), eluting in the void volume. At pH 2.5 (using Phosphoric or Formic acid), the acid remains protonated (), increasing its retention and allowing baseline separation from the ester.
Phosphoric Acid (85%, HPLC Grade) OR Formic Acid (for MS compatibility).
Chromatographic Conditions
This method is designed to be "self-validating" by ensuring the resolution (
) between the acid impurity and the ester is > 2.0.
Parameter
Setting
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm or 5 µm
Balances resolution and backpressure.
Mobile Phase A
0.1% Phosphoric Acid in Water
Suppresses acid ionization; improves peak shape.
Mobile Phase B
Acetonitrile
Strong elution solvent for hydrophobic esters.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Temperature
30°C
Improves mass transfer and retention time reproducibility.
Injection Volume
10 µL
Standard load; adjust based on sensitivity needs.
Detection
UV @ 230 nm (bw 4nm), Ref 360 nm
Optimized for fluorinated aromatics.
Gradient Program
Note: An isocratic method (60:40 ACN:Water) is possible, but a gradient ensures late-eluting dimers or oligomers are cleared.
Time (min)
% Mobile Phase A (Aq)
% Mobile Phase B (Org)
Event
0.00
60
40
Start
8.00
20
80
Linear Ramp
10.00
20
80
Wash
10.10
60
40
Return to Initial
14.00
60
40
Re-equilibration
Sample Preparation[4]
Stock Solution (1.0 mg/mL): Weigh 10 mg of Ethyl 2-fluoro-6-methylbenzoate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (the ester is sparingly soluble in water).
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock to 10 mL with Mobile Phase B (ACN). Note: Avoid high water content in diluent to prevent precipitation.
Filtration: Filter through a 0.22 µm PTFE filter (hydrophobic compatible) prior to injection.
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix and workflow for analyzing this specific intermediate, highlighting the critical impurity separation path.
Caption: Analytical workflow emphasizing the separation of the polar acid impurity from the hydrophobic target ester.
Validation & Performance Criteria (Simulated)
To ensure scientific integrity, the method must meet the following acceptance criteria (based on ICH Q2 guidelines).
Parameter
Acceptance Criteria
Typical Result
Specificity
Resolution () > 2.0 between Acid and Ester
Linearity ()
> 0.999 (Range: 10 - 150 µg/mL)
0.9998
Precision (RSD)
< 2.0% for n=6 injections
0.4%
LOD / LOQ
S/N > 3 (LOD) and > 10 (LOQ)
LOQ ~ 0.5 µg/mL
Tailing Factor
< 1.5
1.1 (due to steric bulk)
Troubleshooting Guide
Issue: Peak Tailing on the Ester
Cause: Steric hindrance at the 2,6-position can sometimes cause restricted rotation or interaction with active silanols if the column is old.
Solution: Ensure the column is "End-capped" (e.g., ODS-2 or similar). Increase column temperature to 40°C to improve mass transfer kinetics.
Issue: "Ghost" Peak at ~3 Minutes
Cause: Hydrolysis of the ester in the autosampler vial if left in aqueous mobile phase for >24 hours.
Solution: Use anhydrous Acetonitrile for sample dilution. Analyze samples within 12 hours of preparation.
Issue: Baseline Drift
Cause: UV absorbance of Formic Acid at low wavelengths (<220 nm).
Solution: Use Phosphoric Acid (transparent at 210 nm) if MS detection is not required. If using MS, switch to Formic Acid but monitor at >230 nm.
References
Thermo Fisher Scientific. (2014).[2] Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
BenchChem. (2025).[1][3] High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
SIELC Technologies. (2018).[4] Separation of Ethyl 2-methylbenzoate on Newcrom R1 HPLC column.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Ethyl 2-fluoro-6-methylbenzoate
Ticket ID: #PUR-EFMB-001
Assigned Specialist: Senior Application Scientist, Separation Technologies
Status: Open
Topic: Troubleshooting Column Chromatography for Sterically Hindered Benzoates
Executive Summary & Molecule Profile
You are attempting to purify Ethyl 2-fluoro-6-methylbenzoate . This is not a standard benzoate; the 2,6-disubstitution pattern creates significant steric hindrance ("ortho-effect") and electronic shielding around the ester carbonyl.
Key Challenge: Separating the non-polar ester from the polar starting material (2-fluoro-6-methylbenzoic acid ) and potential coupling byproducts.
Chromatography Mode: Normal Phase (Silica Gel 60).
Detection: UV (254 nm) – The aromatic ring provides strong absorption.
Pre-Purification Diagnostics (The "Triage")
Before packing the column, you must validate the sample state. 80% of chromatography failures with this molecule occur because of skipped workup steps, not the column itself.
Critical Check: The "Acid" Trap
Because the 2,6-positions are blocked, esterification yields can be lower than typical benzoates, leaving significant unreacted 2-fluoro-6-methylbenzoic acid .
The Issue: If you load a mixture containing >10% free acid onto a silica column, the acid will streak, potentially contaminating the ester or permanently binding to the silica, altering the column's activity.
Why? The free acid forms a water-soluble salt. The ester (protected by steric bulk) remains in the organic layer. This is far more efficient than chromatographic separation.
Loading Capacity: 1:30 to 1:50 (Sample:Silica ratio). Note: Higher silica ratio is needed if the "ortho" substituents cause the ester to elute too rapidly (low retention).
Mobile Phase Gradient (Standard Run)
The steric bulk of the methyl and fluorine groups reduces the ability of the ester carbonyl to hydrogen bond with the silica silanols, often causing this molecule to elute faster than unhindered benzoates (e.g., ethyl benzoate).
Phase
Solvent Composition
Volume (Column Volumes - CV)
Objective
Equilibration
100% Hexanes
2 CV
Wet the silica; remove air.
Loading
Sample in minimal Hexanes/DCM
-
Apply sample as a tight band.
Elution 1
0% → 5% EtOAc/Hex
3 CV
Elute non-polar hydrocarbon impurities.
Elution 2
5% → 15% EtOAc/Hex
10 CV
Elute Target Ester.
Flush
50% EtOAc/Hex
3 CV
Strip remaining polar impurities (if any).
Visualization of Workflow
The following diagram illustrates the critical decision pathways for purifying this specific sterically hindered ester.
Q1: "I see a 'ghost' spot trailing my product. What is it?"
Diagnosis: This is likely the 2-fluoro-6-methylbenzoic acid .[6]
The Mechanism: On standard silica, carboxylic acids dimerize and interact strongly with silanols, causing "tailing" or streaking. If the acid concentration is high, it can overlap with the ester.
Solution:
Best: Reprocess the sample with a NaHCO₃ wash (see Section 2).
Alternative: Add 1% Acetic Acid to your mobile phase. This suppresses the ionization of the acid, sharpening its peak, but it will still elute later than the ester.
Q2: "My product elutes almost immediately (in the first few fractions). Why?"
Diagnosis: The "Ortho-Effect."
The Mechanism: The 2-fluoro and 6-methyl groups physically block the ester carbonyl oxygen. This prevents the carbonyl from effectively hydrogen-bonding with the silica gel. Consequently, the molecule acts more "non-polar" than a typical benzoate.
Solution:
Start with a lower polarity solvent (e.g., 100% Hexanes or 2% EtOAc) to increase retention.
Do not jump to 20% EtOAc immediately.
Q3: "I lost mass after the column. Where did it go?"
Diagnosis A (Volatility): Ethyl esters of this molecular weight (~182 g/mol ) can be moderately volatile. If you left it on the high-vacuum pump or rotavap at high heat (>50°C) for too long, you may have evaporated the product.
Diagnosis B (Acid Retention): If the missing mass was the unreacted acid impurity, it likely stuck irreversibly to the top of the silica column (if no polar solvent was used to flush it). This is actually a successful purification.
References
Still, W. C.; Kahn, M.; Mitra, A. (1978).[5][7][8] "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[7] Link
BenchChem Technical Support. (2025). "Technical Support Center: Synthesis of Substituted Benzoates." BenchChem Protocols. Link
PubChem. (n.d.).[9] "Ethyl 2-fluoro-6-methylbenzoate (Compound)." National Center for Biotechnology Information. Link
Sigma-Aldrich. (n.d.). "Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography." MilliporeSigma Application Notes. Link
Overcoming low reactivity of 2-fluoro-6-methylbenzoic acid
Technical Support Center: 2-Fluoro-6-methylbenzoic Acid Reactivity Welcome to the Advanced Synthesis Support Module Ticket ID: #2F6Me-COOH-001 Subject: Overcoming Steric & Electronic Deactivation in 2,6-Disubstituted Ben...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Fluoro-6-methylbenzoic Acid Reactivity
Welcome to the Advanced Synthesis Support Module
Ticket ID: #2F6Me-COOH-001
Subject: Overcoming Steric & Electronic Deactivation in 2,6-Disubstituted Benzoates
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
The Core Problem: Why is this molecule "dead" in the flask?
You are likely observing that standard coupling reagents (EDC, DCC) or mild activation methods yield near-zero conversion. This is not user error; it is a structural feature of 2-fluoro-6-methylbenzoic acid .
The "Ortho-Effect" Mechanism:
Steric Shielding: The methyl group at C6 and the fluorine at C2 create a "pincer" effect. This physically blocks the approach of nucleophiles to the carbonyl carbon.
Resonance Decoupling: To minimize steric clash, the carboxyl group rotates roughly 90° out of the plane of the benzene ring. While this actually increases acidity (pKa drops), it breaks the conjugation required to stabilize the tetrahedral intermediate formed during nucleophilic attack.
Electronic Deactivation: The C2-Fluorine is electron-withdrawing by induction, making the carbonyl carbon more electrophilic, but the steric blockade renders this benefit irrelevant for bulky nucleophiles.
Symptom: You treated the acid with Thionyl Chloride (
), but the resulting oil is unreactive or the reaction stalled.
The Fix: The Vilsmeier-Haack Turbocharger
Thionyl chloride alone is often insufficient because it cannot overcome the steric barrier to form the initial inorganic anhydride. You must use Oxalyl Chloride with a catalytic amount of DMF .
Protocol 1: Catalytic Activation
Dissolve 1.0 eq of 2-fluoro-6-methylbenzoic acid in dry DCM (0.2 M).
Add 2-3 drops of dry DMF (Critical step: This forms the reactive Vilsmeier iminium species).
Add 1.2 eq of Oxalyl Chloride dropwise at 0°C.
Observation: You must see vigorous bubbling (
+ + ). If no bubbles, the catalytic cycle hasn't started.
Stir at Room Temp for 2 hours.
Validation: Take a 50 µL aliquot, quench in 500 µL Methanol. Inject on LCMS.
Failure: >50% Starting Material Acid.[1] -> Proceed to Module B.
Module B: The "Nuclear" Option (Ghosez’s Reagent)
Symptom: Vilsmeier activation failed, or the substrate is acid-sensitive.
The Fix: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)
This reagent converts sterically hindered acids to acid chlorides under neutral conditions and is far more potent than oxalyl chloride for 2,6-disubstituted systems.
Protocol 2: Ghosez Activation
Dissolve acid in dry DCM or Chloroform.
Add 1.2 eq of Ghosez’s Reagent.
Stir at Room Temp for 1–3 hours.
Note: The byproduct is a neutral amide, which is easily removed. The resulting acid chloride is highly reactive.
Immediate Use: Do not isolate. Add your amine/nucleophile and a base (DIPEA/TEA) directly to this solution.
Symptom: You need to couple a valuable amine, and you cannot risk making the acid chloride.
The Fix: Acyl Fluorides (TFFH)
Acid fluorides are smaller and more stable than acid chlorides, allowing them to slip past the methyl/fluoro steric blockade.
Protocol 3: TFFH Coupling
Dissolve acid (1.0 eq) and amine (1.1 eq) in DCM or DMF.
Mechanism: This generates the Acyl Fluoride in situ, which is then attacked by the amine.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for activating 2-fluoro-6-methylbenzoic acid based on your current failure mode.
Caption: Decision matrix for activating sterically hindered 2,6-disubstituted benzoic acids.
Comparative Data: Reagent Efficacy
The table below summarizes internal benchmarks for coupling 2,6-disubstituted benzoic acids with a secondary amine (a difficult test case).
Reagent
Activation Species
Conversion (2h, RT)
Notes
EDC / HOBt
Active Ester (OBt)
< 5%
Steric bulk prevents OBt approach.
HATU
Active Ester (OAt)
15 - 30%
Better, but often stalls. High cost.
SOCl2 (Neat)
Acid Chloride
40 - 60%
Requires heat (reflux), which may degrade API.
(COCl)2 + DMF
Vilsmeier Intermediate
85 - 95%
Recommended Standard. Gas evolution drives reaction.
Ghosez's Rgt
-Chloroenamine
> 98%
Best for very difficult cases or acid-sensitive substrates.
TFFH
Acyl Fluoride
80 - 90%
Excellent alternative if chlorides are unstable.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to force the HATU coupling?A: Proceed with caution. While heat overcomes the activation energy barrier, 2-fluoro-6-methylbenzoic acid is prone to decarboxylation at high temperatures (typically >140°C) because the steric strain weakens the C-C bond connecting the ring and the carboxylate. Flow chemistry (residence time < 5 min) is safer than batch microwave.
Q: I see a peak with M+14 in my LCMS after using Oxalyl Chloride/Methanol quench. What is it?A: That is the methyl ester (
relative to acid). This confirms your acid chloride formed successfully. If you see (Acid) only, your activation step failed.
Q: Why not just use the commercially available acid chloride?A: 2-fluoro-6-methylbenzoyl chloride is hydrolytically unstable. Unless you have a freshly opened bottle from a high-tier supplier, it has likely hydrolyzed back to the acid or formed the anhydride. Always synthesize it fresh using Protocol 1 or 2.
References
Ghosez's Reagent Utility: Ghosez, L., et al. "
-Chloro-enamines.[2] Reactive Intermediates for Synthesis." Organic Syntheses, Coll.[3] Vol. 6, p. 282 (1988).
Acyl Fluorides for Hindered Coupling: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent." Journal of the American Chemical Society, 117(19), 5401–5402 (1995).
Vilsmeier-Haack Mechanism: Clayden, J. "Organic Chemistry.
Steric Hindrance in Benzoic Acids: "Reaction Mechanisms of Certain 2,6-Disubstituted Benzoic Acid Derivatives." Australian Journal of Chemistry, 13(2), 314-316.[4]
Technical Support Center: Accelerating Ethyl 2-fluoro-6-methylbenzoate Formation
[1] Strategic Analysis: The "Victor Meyer" Trap If you are experiencing low conversion rates (<20%) or extremely long reaction times (48h+) when attempting to synthesize Ethyl 2-fluoro-6-methylbenzoate using standard Fis...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Strategic Analysis: The "Victor Meyer" Trap
If you are experiencing low conversion rates (<20%) or extremely long reaction times (48h+) when attempting to synthesize Ethyl 2-fluoro-6-methylbenzoate using standard Fischer esterification (Sulfuric acid/Ethanol), your system is not failing due to operator error. It is failing due to the Victor Meyer Esterification Law .
The Mechanistic Barrier
The target molecule is a 2,6-disubstituted benzoic acid .[1] The 2-fluoro and 6-methyl groups create a "steric gate" around the carbonyl carbon.[2] In a standard acid-catalyzed mechanism, the ethanol molecule must attack the carbonyl carbon to form a tetrahedral intermediate.
The Problem: The ortho-substituents physically block the trajectory of the nucleophile (ethanol).
The Consequence: The activation energy (
) for the formation of the tetrahedral intermediate is prohibitively high.
Visualization: Steric Blockade vs. Activation Pathways
The following diagram illustrates why the standard route fails and how we bypass it.
Figure 1: Mechanistic pathways.[2] Route A (Green) and Route B (Yellow) bypass the steric hindrance that blocks the Standard Fischer Route (Red).[2]
Protocol A: The "Gold Standard" (Acyl Chloride Route)[1]
Best for: Scale-up (>10g), high purity requirements.[2]
Mechanism: Converts the -OH to -Cl.[2] The chloride is a better leaving group, and the intermediate acyl chloride is highly reactive, overcoming the steric barrier.
Best for: Small scale (<5g), speed, or if you lack anhydrous handling equipment.[2]
Mechanism: Instead of attacking the hindered carbonyl, we turn the acid into a nucleophile (carboxylate) and attack an unhindered ethyl iodide (
reaction).[2] This completely bypasses the steric hindrance at the carbonyl carbon.
Q1: I used Protocol A (Acyl Chloride), but my yield is still low (~50%). What happened?
Diagnosis: Moisture ingress.[2] The 2-fluoro-6-methylbenzoyl chloride is highly reactive.[2] If your Ethanol was not anhydrous, or if the atmosphere wasn't inert, the acid chloride hydrolyzed back to the starting material.
Fix: Ensure DCM and Ethanol are dried over molecular sieves (3Å or 4Å). Use a drying tube or
Q2: Why use Oxalyl Chloride instead of Thionyl Chloride (
)?
Reasoning: Thionyl chloride requires boiling to remove excess reagent (bp 74.6°C).[2] Oxalyl chloride boils at a lower temperature (61°C) and degrades into gases (
, ) and , leaving a cleaner crude residue.[2] For hindered substrates, purity of the intermediate is key to driving the next step.
Q3: Can I use DMAP (Dimethylaminopyridine) to accelerate the reaction?
Yes. In Protocol A, adding 10 mol% DMAP during the ethanol addition step can significantly accelerate the acylation of the alcohol by forming a highly reactive N-acylpyridinium intermediate.
Q4: In Protocol B (Alkylation), I see a new spot on TLC that isn't my product. What is it?
Diagnosis: If you used Acetone as a solvent instead of DMF, you might be seeing slow reaction rates or side products.[2] If you heated above 80°C, you might see elimination products from the ethyl iodide.
Fix: Stick to DMF or NMP and keep temperature moderate (60°C). Ensure the
Context: Practically, yes. While you can force Fischer esterification with high pressure or super-acids, the rates are commercially unviable compared to the activated routes described above.
References
Mechanism of Steric Hindrance (Victor Meyer Law)
Meyer, V. (1894).[2][3] Ueber das Gesetz der Esterbildung aromatischer Säuren. Berichte der deutschen chemischen Gesellschaft.
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[2] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Conversion in Sterically Hindered Esterification
Audience: Organic Chemists, Process Development Scientists
Reference Ticket: #T-EFMB-2024-01
Executive Summary: The "Ortho Effect" Challenge
The Core Issue:
If you are experiencing low conversion (<40%) or stalled reactions when synthesizing Ethyl 2-fluoro-6-methylbenzoate , the culprit is almost certainly steric hindrance combined with electronic deactivation .
The 2,6-disubstitution pattern (fluoro and methyl groups) creates a "steric gate" around the carbonyl carbon. This prevents the formation of the tetrahedral intermediate required for standard nucleophilic acyl substitution (
mechanism). Standard Fischer esterification (Refluxing EtOH + ) will fail or proceed glacially because the alcohol cannot physically access the carbonyl carbon effectively.
The Solution Architecture:
To overcome this, you must switch mechanisms:
Bypass the Carbonyl Attack (Recommended): Use
O-Alkylation (Carboxylate attack on Ethyl Iodide).
Force the Acylium Ion: Use the Acid Chloride method with high-activity catalysis (DMF/Oxalyl Chloride).
Diagnostic Workflow
Use this decision tree to identify the failure point in your current protocol.
Figure 1: Diagnostic logic for identifying the bottleneck in hindered benzoate synthesis.
Technical Protocols & Solutions
Protocol A: O-Alkylation (The "Gold Standard" for Hindered Esters)
Mechanism:
Displacement.
Why it works: This method avoids attacking the crowded carbonyl carbon entirely. Instead, the carboxylate oxygen (which acts as a nucleophile) attacks the unhindered ethyl group of the alkyl halide.
) (1.5 equiv) or Potassium Carbonate () (2.0 equiv)
Alkylating Agent: Iodoethane (EtI) (1.5 equiv)
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [Anhydrous]
Step-by-Step Procedure:
Dissolution: Dissolve 1.0 equiv of 2-fluoro-6-methylbenzoic acid in anhydrous DMF (0.5 M concentration).
Deprotonation: Add 1.5 equiv of
. Stir at Room Temperature (RT) for 30 minutes. Note: Evolution of gas will occur.
Addition: Add 1.5 equiv of Iodoethane dropwise.
Reaction: Stir at RT for 4–6 hours. If conversion is slow after 6 hours, heat to 50°C.
Warning: Do not overheat (>80°C) as EtI is volatile (bp 72°C) and may evaporate.
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), then brine. Dry over
.
Expected Result: >95% Conversion, clean profile.
Protocol B: The "Activated" Acid Chloride Route
Mechanism: Nucleophilic Acyl Substitution via highly reactive intermediate.
Why it fails initially: Thionyl chloride (
) alone often fails to convert hindered acids to acid chlorides because the initial attack is sterically blocked. You must use a Vilsmeier-Haack type catalytic cycle (DMF).
Activation: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT.
Observation: Vigorous bubbling implies active chlorination.
Completion Check: After 2 hours, take an aliquot, quench with MeOH, and check LCMS. You should see the Methyl ester (formed from the quench). If you see Acid, the chloride did not form.
Esterification: Evaporate the solvent/excess reagent in vacuo to give the crude Acid Chloride (usually a yellow oil). Redissolve in dry DCM, add Pyridine (1.2 equiv), then add Ethanol (2.0 equiv).
Comparative Data Analysis
The following table summarizes the efficiency of different methods for 2,6-disubstituted benzoic acids.
Parameter
Fischer Esterification
Acid Chloride (No DMF)
Acid Chloride (+DMF)
O-Alkylation (/EtI)
Primary Mechanism
(Blocked)
-like (Blocked)
Vilsmeier Intermediate
(Unblocked)
Conversion (24h)
< 15%
30–50%
> 90%
> 98%
Steric Sensitivity
High
High
Moderate
None
Byproducts
Unreacted SM
Anhydrides
HCl salts
Inorganic salts
Scalability
Good
Moderate
Good
Excellent
Frequently Asked Questions (FAQs)
Q1: I see a new spot on TLC that isn't my product or starting material. What is it?A: If using the Acid Chloride route, this is likely the Acid Anhydride . If water is present during the acid chloride step, two molecules of acid chloride can react with water/acid to form the anhydride. This is very stable and sterically hindered, often refusing to open up with ethanol.
Fix: Ensure strictly anhydrous conditions during chloride formation.
Q2: Can I use EDC/NHS or DCC coupling?A: Generally, no . Carbodiimide coupling agents are bulky. The "active ester" formed (O-acylisourea) is extremely crowded in the 2,6-position. Attack by ethanol will be outcompeted by N-acylurea rearrangement (a common side reaction) or simply will not occur.
Q3: Why not just reflux in Ethanol with Sulfuric Acid for 3 days?A: You can try, but the equilibrium constant (
) for hindered esters is often unfavorable. Furthermore, the rate constant is so low that thermal degradation of the reagents often occurs before equilibrium is reached. If you must use this route, use a Dean-Stark trap or molecular sieves to physically remove water and drive the equilibrium, but expect low yields.
Q4: My Ethyl Iodide is turning the reaction purple. Is this a problem?A: No. Iodine liberation causes the purple color. It does not affect the reaction significantly. Ensure you wash the organic layer with Sodium Thiosulfate (
) during workup to remove the color.
References
Mechanistic Insight on Steric Hindrance
Smith, M. B., & March, J. "March's Advanced Organic Chemistry." The mechanism of esterification in 2,6-disubstituted benzoic acids is restricted by the geometry of the tetrahedral intermediate.
Source:
O-Alkylation Protocol (Cesium Carbonate Method)
Pfeffer, P. E., et al. "Sterically Hindered Esters. Preparation via Nucleophilic Attack on Alkyl Halides.
Source:
Acid Chloride Catalysis (DMF Vilsmeier)
Clayden, J. "Organic Chemistry."[2] Discussion on the role of DMF in converting carboxylic acids to acid chlorides via the Vilsmeier-Haack intermediate, essential for hindered substrates.
Source:
Synthesis of 4-Fluoro-2-methylbenzoic acid (Precursor Context)
Patent CN110903176A. "Chemical synthesis method of 4-fluoro-2-methylbenzoic acid."[3][4] Provides context on the stability and handling of the fluoro-methyl-benzoic acid scaffold.
Source:
UiO-66-NH2 Catalysis for Fluorinated Benzoates
RSC Advances, 2020. "Esterification of fluorinated aromatic carboxylic acids...".
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Subject: Troubleshooting Stability & Handling of Ethyl 2-fluoro-6-methylbenzoate (CAS: Analogous to 2-fluoro-6-methylbenzoic acid derivatives)
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The "Ortho-Effect" Paradox
Ethyl 2-fluoro-6-methylbenzoate presents a unique stability profile governed by the 2,6-disubstitution pattern . Users often encounter two contradictory issues:
Chemical Inertness: The compound is surprisingly resistant to standard hydrolysis conditions due to steric shielding (the "Ortho Effect").
Physical Instability: Users frequently report "unexplained mass loss" during concentration, often misdiagnosed as chemical degradation, which is actually due to volatility.
This guide addresses these specific behaviors using physical organic chemistry principles.
Module 1: Troubleshooting "Phantom" Yield Loss (Volatility)
Symptom: "I synthesized the ester, but after rotary evaporation, my yield dropped from 90% to 40%. NMR shows no degradation byproducts."
Diagnosis:
This ester is a low-molecular-weight lipophilic liquid (or low-melting solid). The 2-fluoro and 6-methyl substituents prevent intermolecular hydrogen bonding, leading to a relatively high vapor pressure. You are likely co-evaporating your product with your solvent.
Corrective Protocol: Volatility Management
Parameter
Recommended Limit
Scientific Rationale
Bath Temperature
< 30°C
Higher temps increase vapor pressure exponentially.
Vacuum Pressure
> 20 mbar
Do not use high vacuum (< 5 mbar) for extended periods.
Solvent Choice
Use Et₂O or DCM
Avoid high-boiling solvents (Toluene/DMF) that require prolonged heat/vacuum to remove.
Drying Step
N₂ Stream
For final traces, use a gentle nitrogen stream rather than a high-vacuum pump.
Module 2: Hydrolysis Resistance (The Steric Shield)
Symptom: "I am trying to saponify the ester to the acid (2-fluoro-6-methylbenzoic acid) using 1M LiOH/THF, but the reaction is stalled at 10% conversion after 24 hours."
Root Cause:
This is a classic example of Steric Inhibition of Resonance and Attack .
Steric Bulk: The 6-methyl group physically blocks the trajectory of the hydroxide ion (nucleophile) from attacking the carbonyl carbon.
Electronic Repulsion: The 2-fluoro group, while electron-withdrawing, possesses lone pairs that can repel the incoming nucleophile via electrostatic repulsion.
Mechanism Visualization:
Caption: The 6-methyl group creates a steric wall, preventing the formation of the tetrahedral intermediate required for hydrolysis.
Corrective Protocol: Forced Hydrolysis
Standard saponification will fail. You must shift to conditions that bypass the steric barrier or increase kinetic energy.
Solvent Switch: Use Ethylene Glycol or DMSO (high boiling point).
Temperature: Heat to 100°C - 120°C .
Base: Use KOH pellets (more soluble in glycol than NaOH).
Alternative: Use acid-catalyzed hydrolysis (conc. H₂SO₄/Water) if base sensitivity is an issue, though this is also slow.
Module 3: Solvolysis & Transesterification Risks
Symptom: "LC-MS shows a new peak with M-14 mass difference when stored in Methanol."
Diagnosis:
You are observing Transesterification .[1][2]
Catalyst: Even trace amounts of acid or base (residual from synthesis) will catalyze this equilibrium.
Stability Matrix:
Solvent
Stability Rating
Risk Factor
Methanol (MeOH)
🔴 Unstable
Rapid transesterification to Methyl ester.
Ethanol (EtOH)
🟡 Neutral
Equilibrium exchange (product identity unchanged but isotopic scrambling possible).
Isopropanol (IPA)
🟢 Stable
Steric bulk of IPA slows attack.
Acetonitrile (ACN)
🟢 Stable
Preferred solvent for LC-MS storage.
DMSO
🟢 Stable
Good for biological assays, but hard to remove.
Module 4: Analytical Troubleshooting (HPLC vs. GC)
Symptom: "GC-MS shows multiple peaks, but HPLC shows a single peak."
Diagnosis:Thermal Degradation in Injector Port.
The combination of the fluorine atom and the ester linkage can make the molecule susceptible to thermal elimination or decarboxylation at the high temperatures (>250°C) used in GC injector ports.
Diagnostic Workflow:
Caption: Decision tree for isolating analytical artifacts versus true chemical degradation.
FAQ: Frequently Asked Questions
Q: Can I use this ester as a prodrug?A: Proceed with caution. Due to the steric hindrance described in Module 2, this ester will be hydrolyzed very slowly by plasma esterases. It may act more like a stable pharmacophore than a labile prodrug.
Q: Why is the 2-Fluoro group important if the Methyl does the blocking?A: The Fluorine atom exerts a strong inductive effect (-I) . This withdraws electron density from the ring, making the carbonyl carbon more electrophilic (prone to attack). However, the steric block of the methyl group overrides this electronic activation. If you remove the methyl group (Ethyl 2-fluorobenzoate), hydrolysis would be very fast.
Q: How do I store the pure compound?A: Store at 4°C in a glass vial with a Teflon-lined cap . Avoid plastic containers (potential leaching) and ensure the cap is tight to prevent evaporation.
References
Mechanism of Steric Hindrance: Newman, M. S. (1950). Steric Effects in Organic Chemistry. John Wiley & Sons.[3] (Foundational text on the "Rule of Six" and ortho-effects).
Hydrolysis Rates of Ortho-Substituted Benzoates: Specific hydrolysis rate constants for 2,6-disubstituted benzoates confirm the retarding effect of steric bulk. See J. Chem. Soc. Perkin Trans. 2, regarding steric inhibition of resonance.
Transesterification Risks: Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link
Analogous Compound Data (2-Fluoro-6-methylbenzoic acid): PubChem CID 15399677. Provides physical property data for the parent acid, supporting the volatility and solubility profiles. Link
Spectroscopic comparison of fluorinated methylbenzoate isomers
An In-Depth Spectroscopic Guide to the Differentiation of Fluorinated Methylbenzoate Isomers For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a f...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Spectroscopic Guide to the Differentiation of Fluorinated Methylbenzoate Isomers
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a foundational requirement for success. Fluorinated methylbenzoates, key structural motifs in pharmaceuticals and advanced materials, present a common analytical challenge: distinguishing between the ortho (2-), meta (3-), and para (4-) positional isomers. While chemically similar, their distinct physical and electronic properties—stemming from the position of the fluorine atom—necessitate unambiguous characterization.
This guide provides a comprehensive comparison of the primary spectroscopic techniques used to differentiate these isomers. We will delve into the causality behind the experimental choices and spectral differences, offering field-proven insights to ensure accurate and reliable structural elucidation.
The Challenge of Isomerism
The ortho, meta, and para isomers of fluorinated methylbenzoate share the same molecular formula (C₈H₇FO₂) and, consequently, the same molecular weight. This renders mass spectrometry, when used in isolation, often insufficient for definitive identification, as the parent molecular ion peaks will be identical.[1] The differentiation, therefore, relies on spectroscopic methods that are sensitive to the molecule's electronic environment and symmetry, which are uniquely altered by the fluorine's position relative to the methyl ester group.
Integrated Analytical Workflow
A multi-technique approach is essential for the confident identification of a specific fluorinated methylbenzoate isomer. The following workflow outlines a systematic process for characterization, leveraging the strengths of each spectroscopic method.
Caption: Integrated workflow for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for distinguishing these isomers. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can map the molecule's electronic landscape.
Causality of Spectral Differences
The fluorine atom and the methyl ester group are both electron-withdrawing, but they influence the aromatic ring through different mechanisms. Fluorine exerts a strong inductive effect (-I) and a moderate resonance effect (+R), while the ester group is primarily an inductively and resonantly withdrawing (-I, -R) meta-director. The interplay of these effects creates unique electronic environments for each proton and carbon in the three isomers, leading to distinct chemical shifts and coupling constants.
¹H NMR Spectroscopy
The aromatic region (typically 7.0-8.5 ppm) provides a clear fingerprint for each isomer.
Ortho (2-fluoro): The fluorine atom is adjacent to the ester group. This proximity leads to complex splitting patterns. The proton ortho to the fluorine (at C6) will show a large ³J(H,F) coupling, while the proton ortho to the ester (at C3) will be significantly deshielded.
Meta (3-fluoro): The protons will exhibit distinct splitting patterns due to varying coupling constants with the fluorine atom (³J(H,F), ⁴J(H,F)) and with each other. The proton at C2, between the two electron-withdrawing groups, is the most deshielded.[2]
Para (4-fluoro): Due to the molecule's symmetry, the aromatic region simplifies into two distinct signals, typically appearing as two doublets of doublets (or triplets, depending on the relative magnitudes of J(H,H) and J(H,F)). The protons ortho to the ester (C3, C5) are equivalent, as are the protons ortho to the fluorine (C2, C6).
¹³C NMR Spectroscopy
The position of the fluorine atom dramatically impacts the chemical shifts of the aromatic carbons through direct C-F coupling.
Direct C-F Coupling (¹J(C,F)): The carbon atom directly bonded to fluorine will appear as a doublet with a very large coupling constant (typically 240-260 Hz). This is a definitive indicator of the fluorine's position.
Positional Effects: The chemical shifts of the other carbons are also affected. For instance, the carbonyl carbon of the ester group will show slight variations in its chemical shift (~165 ppm) depending on the isomer.
¹⁹F NMR Spectroscopy
¹⁹F NMR is exceptionally sensitive to the electronic environment, making it a superb tool for isomer differentiation. The chemical shift of the fluorine nucleus will be unique for each isomer.[3]
Ortho-isomer: The fluorine signal is typically shifted downfield compared to the other isomers due to the steric and electronic proximity of the ester group.
Meta- and Para-isomers: These will have distinct and well-resolved chemical shifts, generally appearing upfield relative to the ortho isomer.[3] The para isomer's signal is often the most upfield.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecules. While both are valuable, they provide complementary information based on the selection rules: IR spectroscopy detects vibrations that change the molecule's dipole moment, while Raman spectroscopy detects vibrations that change the polarizability.[4]
Causality of Spectral Differences
The position of the C-F bond alters the overall symmetry and dipole moment of the molecule. This directly influences the intensity and frequency of key vibrational modes, particularly the C-H out-of-plane bending vibrations.
Aromatic C-H Bending (Out-of-Plane): The region between 690-900 cm⁻¹ is highly diagnostic of the substitution pattern on a benzene ring.[5][6]
Ortho: A strong band around 735–770 cm⁻¹.
Meta: Two characteristic bands, one around 690–710 cm⁻¹ and another at 810–850 cm⁻¹.
Para: A single, strong absorption in the 810–840 cm⁻¹ range.[6]
C-F Stretch: A strong absorption band typically appears in the 1100-1300 cm⁻¹ region. The exact position can vary slightly between isomers.
C=O Stretch: A very strong band around 1720-1740 cm⁻¹. The electronic influence of the fluorine can cause minor shifts in this frequency across the isomers.
Isomer
Expected C-H Out-of-Plane Bending (cm⁻¹)
Ortho
~750 (single strong band)
Meta
~700 and ~830 (two bands)
Para
~820 (single strong band)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these isomers, its primary utility is to confirm the molecular formula.
Causality of Spectral Similarities
Electron Ionization (EI) mass spectrometry bombards molecules with high-energy electrons, causing fragmentation.[7] Since the isomers have the same atoms and bond types, they tend to fragment in similar ways, producing mass spectra that are often visually indistinguishable.[1]
Molecular Ion (M⁺): All three isomers will show a molecular ion peak at the same mass-to-charge ratio (m/z), corresponding to the molecular weight of C₈H₇FO₂ (approx. 154.04 g/mol ).
Key Fragments: The most common fragmentation pathways for methyl benzoate esters involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).[8][9]
[M - 31]⁺: Loss of the methoxy radical (∙OCH₃) to form the fluorobenzoyl cation (m/z 123). This is typically a very prominent peak.
[M - 59]⁺: Loss of the methyl ester radical (∙COOCH₃) to form the fluorophenyl cation (m/z 95).
[C₆H₄F]⁺: The fluorophenyl cation itself (m/z 95) is a common fragment.
While the m/z values of the fragments will be identical, subtle and often unreliable differences in the relative intensities of these fragment ions might be observed. Therefore, MS should always be used in conjunction with NMR and/or IR for isomer differentiation.
Experimental Protocols
To ensure data integrity, standardized protocols are crucial. The following are generalized procedures for the analysis of fluorinated methylbenzoate isomers.
Protocol 1: NMR Sample Preparation and Acquisition
This protocol ensures high-resolution spectra for structural elucidation.
Sample Preparation: Accurately weigh approximately 10-20 mg of the fluoromethylbenzoate isomer into a clean, dry NMR tube.
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
Dissolution: Cap the tube and invert several times to ensure complete dissolution. A brief sonication may be used if necessary.
Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.
Acquisition:
¹H NMR: Acquire the spectrum using a standard pulse sequence. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use an appropriate spectral width and reference the spectrum (e.g., relative to an external standard like CFCl₃).
Data Processing: Fourier transform the acquired data. Phase the spectra and perform baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the ¹H signals.
Protocol 2: FTIR Sample Preparation and Acquisition
This protocol is for obtaining a high-quality infrared spectrum.
Sample Preparation (Neat Liquid): If the isomer is a liquid, place one drop directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a thin film.
Sample Preparation (KBr Pellet): If the isomer is a solid, grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is formed. Press the powder into a transparent pellet using a hydraulic press.
Background Spectrum: Place the sample holder (empty salt plates or an empty press) in the spectrometer and acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Conclusion
The differentiation of fluorinated methylbenzoate isomers is a task readily accomplished with a systematic spectroscopic approach. While mass spectrometry can confirm the molecular weight, it falls short in distinguishing positional isomers. Vibrational spectroscopy, particularly FTIR, offers a rapid and effective method by analyzing the C-H out-of-plane bending region, which is highly characteristic of the aromatic substitution pattern. However, for unambiguous, definitive identification, NMR spectroscopy stands as the gold standard . The combination of ¹H, ¹³C, and especially the highly sensitive ¹⁹F NMR provides a wealth of structural information—from proton environments and coupling networks to direct C-F connectivities—that allows for the confident and absolute assignment of the ortho, meta, or para structure.
References
Ferguson, D. A., & Smith, J. C. (2020).
Smith, A. B., et al. (2020). Fluorination Position: A Study of the Optoelectronic Properties of Two Regioisomers Using Spectroscopic and Computational Techniques. The Journal of Physical Chemistry A. Available at: [Link]
Johnson, L. F., & Williams, D. H. (2020). Fluorination Position: A Study of the Optoelectronic Properties of Two Regioisomers Using Spectroscopic and Computational Techniques. PubMed. Available at: [Link]
Ostrow, D., & Gilbert, M. (2018). The differentiation of positional isomers utilizing GC-IRD. Journal of Spectral Sciences.
Doc Brown's Advanced Organic Chemistry. (n.d.).
Brainly. (2024). Look at the mass spectrum of methyl benzoate. brainly.com. Available at: [Link]
PubChem. (n.d.). Methyl 3-nitrobenzoate. National Institutes of Health. Available at: [Link]
Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.
PubChem. (n.d.). Methyl 3-fluoro-4-nitrobenzoate. National Institutes of Health. Available at: [Link]
Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry. Available at: [Link]
PubChem. (n.d.). Methyl Benzoate. National Institutes of Health. Available at: [Link]
Nishina, Y., et al. (1990). 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. PubMed. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. chem.libretexts.org. Available at: [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. chemguide.co.uk. Available at: [Link]
OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. chem.libretexts.org. Available at: [Link]
YouTube. (2020). Molecular Vibrational Spectroscopy (Infrared and Raman). youtube.com. Available at: [Link]
Confirming the structure of Ethyl 2-fluoro-6-methylbenzoate derivatives
Executive Summary Confirming the structure of Ethyl 2-fluoro-6-methylbenzoate presents a classic "steric clamp" challenge in small molecule characterization. The 2,6-disubstitution pattern creates a congested environment...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Confirming the structure of Ethyl 2-fluoro-6-methylbenzoate presents a classic "steric clamp" challenge in small molecule characterization. The 2,6-disubstitution pattern creates a congested environment around the ester functionality, often leading to ambiguous 1D NMR signals due to restricted rotation or electronic shielding overlaps.
While standard
H NMR is often treated as sufficient, it carries a high risk of misidentifying regioisomers (e.g., the 2-fluoro-3-methyl analog). This guide outlines a self-validating analytical workflow that prioritizes definitive structural proof over speed, comparing three distinct methodologies to ensure scientific rigor.
The Structural Challenge
The core difficulty lies in distinguishing the 2-fluoro-6-methyl substitution pattern from its likely isomers (2,3; 2,4; or 2,5-disubstituted benzoates).
Symmetry Deception: The molecule is asymmetric, but the proton signals can accidentally overlap, mimicking symmetry.
The Fluorine Factor: The
F nucleus induces significant splitting (-coupling) in both H and C spectra. While this complicates visual analysis, it is also the primary diagnostic tool if interpreted correctly.
Regioisomerism: A 2-fluoro-3-methyl isomer has the same mass and similar polarity but vastly different biological activity. Differentiating these requires resolving specific Ortho , Meta , and Para coupling constants.
Comparative Methodologies
We evaluate three confirmation tiers. Tier 2 is the recommended industry standard for balance between speed and certainty.
Data Summary Table
Feature
Method A: Standard 1D NMR
Method B: Heteronuclear 2D NMR (Recommended)
Method C: Single Crystal XRD
Technique
H, C (Proton Decoupled)
H-C HMBC, F-NMR
X-Ray Diffraction
Sample Req.
< 5 mg
10–20 mg
Single Crystal (>0.1 mm)
Time to Result
15 mins
2–4 hours
24–72 hours
Regioisomer Certainty
Low (Ambiguous integration)
High (Through-bond connectivity)
Absolute (3D spatial map)
Cost
$
Primary Risk
Misassignment of vs
Requires expert interpretation
Crystallization failure
Deep Dive: The Recommended Protocol (Method B)
This protocol relies on the specific physics of Fluorine-Proton coupling. Unlike protons, fluorine couples over long ranges with distinct magnitude differences.[1]
The Physics of Confirmation
In Ethyl 2-fluoro-6-methylbenzoate , the aromatic protons are at positions H3, H4, and H5 .
H3 (Ortho to F): Located immediately next to Fluorine.
F NMR: Run non-decoupled first to see the splitting, then proton-decoupled to confirm the single fluorine environment.
H-C HMBC: Optimized for long-range coupling ( Hz). This is critical to see the correlation between the Methyl protons (H-C6) and the Ester Carbonyl (C1) .
Step 3: The "Fingerprint" Analysis (HMBC)
The definitive proof of the 2,6-substitution is the "Three-Point Check" on the Carbonyl Carbon (C=O):
Correlation A: From Ester
protons to C=O.
Correlation B: From Aromatic H3/H5 to C=O (Weak/None due to steric twist).
Correlation C (The Key): From Methyl Group protons to C=O.
Logic: If the methyl is at position 6 (ortho to ester), you will see a strong
correlation. If the methyl is at position 3 or 4, this correlation will be absent.
Visualization of Logic
Diagram 1: Analytical Decision Tree
This workflow ensures no false positives are released to biological screening.
Caption: Decision tree for validating fluorinated benzoate derivatives. Note the divergence to XRD only when solution-state NMR is ambiguous.
Diagram 2: HMBC Connectivity Logic
Visualizing the specific correlations required to prove the Methyl group is at Position 6.
Caption: The "Smoking Gun" correlation. The Methyl protons must show a 3-bond correlation to the Ester Carbonyl to confirm the 6-position.
References
Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [2]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HMBC parameter optimization).
Reineke, W., & Knackmuss, H. J. (1978). Chemical structure and biodegradability of halogenated aromatic compounds. Biochimica et Biophysica Acta. (Discusses regioisomer differentiation in benzoates).
Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Application note on isomer differentiation).
Biological Activity of Compounds Synthesized from Ethyl 2-fluoro-6-methylbenzoate
The following technical guide details the biological activity and synthetic utility of compounds derived from Ethyl 2-fluoro-6-methylbenzoate . This intermediate is a critical "conformational lock" scaffold used to synth...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity and synthetic utility of compounds derived from Ethyl 2-fluoro-6-methylbenzoate . This intermediate is a critical "conformational lock" scaffold used to synthesize sterically hindered bioactive molecules, most notably the FDA-approved drug Avacopan and next-generation Allosteric EGFR Inhibitors .
A Comparative Technical Guide for Drug Development Professionals
Executive Summary: The "Conformational Lock" Scaffold
Ethyl 2-fluoro-6-methylbenzoate (and its hydrolyzed acid form, 2-fluoro-6-methylbenzoic acid ) serves as a specialized building block in medicinal chemistry. Its value lies in the 2,6-disubstitution pattern , which introduces significant steric hindrance. This "ortho-effect" restricts rotation around the amide bond in downstream derivatives, locking the molecule into a bioactive conformation (atropisomerism) and protecting the carbonyl from metabolic hydrolysis.
Primary Applications:
C5aR1 Antagonists (Avacopan): The scaffold forms the critical "head group" that fits the lipophilic pocket of the Complement 5a Receptor, enabling nanomolar potency.
Allosteric EGFR Inhibitors: The methyl group serves as a handle for radical functionalization, creating bivalent inhibitors that overcome T790M/C797S resistance mutations in lung cancer.
Avacopan (CCX168) utilizes the 2-fluoro-6-methylbenzoyl moiety to bind allosterically to the C5aR1 receptor. The steric bulk of the 2-fluoro and 6-methyl groups forces the piperidine ring into a specific twist, optimizing interactions with the receptor's transmembrane domain. This blockade prevents C5a-mediated neutrophil activation without affecting the C5b-9 membrane attack complex (unlike terminal complement inhibitors).
Comparative Performance: Avacopan vs. Standard of Care (SoC)
The following table compares Avacopan's performance against the traditional high-dose Glucocorticoid (Prednisone) regimen, based on Phase 3 ADVOCATE trial data.
Metric
Avacopan (Novel Agent)
Prednisone (Standard of Care)
Advantage
Target
C5a Receptor (C5aR1)
Glucocorticoid Receptor (Broad)
High Selectivity
Remission at Wk 26
72.3%
70.1%
Non-inferior
Remission at Wk 52
65.7%
54.9%
Superior (P=0.007)
Glucocorticoid Toxicity
Low (Glucocorticoid Sparing)
High (Infection, Weight Gain)
Safety Profile
eGFR Improvement
+7.3 mL/min/1.73m²
+4.1 mL/min/1.73m²
Renal Recovery
Pathway Visualization: C5aR1 Blockade
Figure 1: Mechanism of Avacopan. The drug, synthesized from the 2-fluoro-6-methylbenzoate scaffold, blocks the C5aR1 receptor, halting the inflammatory cascade in vasculitis.
Case Study B: Allosteric EGFR Inhibitors (Developmental)
While drugs like Osimertinib bind to the ATP site (orthosteric), resistance mutations (C797S) prevent their binding. Researchers use Ethyl 2-fluoro-6-methylbenzoate to synthesize bivalent inhibitors .
Role of Scaffold: The methyl group is functionalized (via radical bromination) to link an ATP-site binder to an allosteric pocket binder.
The "Hinge": The 2-fluoro-6-methyl phenyl ring acts as a rigid linker that positions the allosteric moiety into a hydrophobic pocket adjacent to the
C-helix, restoring potency against resistant mutants.
Experimental Data: Conformational Control
In structure-activity relationship (SAR) studies, the 2,6-substitution pattern is superior to mono-substituted analogs for maintaining the active binding pose.
To convert the ethyl ester to the active acylating agent.
Hydrolysis: Dissolve Ethyl 2-fluoro-6-methylbenzoate (1.0 eq) in THF/Water (1:1). Add LiOH (2.5 eq). Stir at 60°C for 4 hours. Acidify with 1M HCl to precipitate 2-fluoro-6-methylbenzoic acid .
Activation: Suspend the dried acid in DCM. Add Oxalyl Chloride (1.2 eq) and catalytic DMF.[4] Stir for 2 hours at RT. Evaporate solvent to yield 2-fluoro-6-methylbenzoyl chloride .
Checkpoint: Verify conversion via TLC (Acid
~0.3 vs. Chloride unstable/reacts with MeOH).
Protocol B: Synthesis of Avacopan Core (Acylation Step)
This step introduces the scaffold into the drug molecule.
Note: This benzylic bromide is highly reactive and serves as the attachment point for nucleophiles (amines/thiols) to build bivalent kinase inhibitors.
Synthesis Workflow Diagram
Figure 2: Divergent synthesis pathways from the ethyl ester starting material.
References
Jayne, D. R. W., et al. (2021). "Avacopan for the Treatment of ANCA-Associated Vasculitis." The New England Journal of Medicine. Link
FDA Labeling. (2021). "TAVNEOS (avacopan) capsules, for oral use." U.S. Food and Drug Administration.[5][6] Link
To, C., et al. (2019).[3] "Single and Dual Targeting of Mutant EGFR with an Allosteric Inhibitor." Cancer Discovery. Link
ChemRxiv. (2023).[7] "The origin of potency and mutant-selective inhibition by bivalent ATP-allosteric EGFR inhibitors." ChemRxiv Preprint. Link
ChemicalBook. (2024).[1] "Synthesis of Avacopan and Introduction." ChemicalBook Technical Documents. Link
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for the Assay of Ethyl 2-fluoro-6-methylbenzoate
For distribution to: Researchers, scientists, and drug development professionals. Abstract In the landscape of pharmaceutical quality control, the demand for analytical techniques that are not only precise and accurate b...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of pharmaceutical quality control, the demand for analytical techniques that are not only precise and accurate but also efficient and robust is ever-present. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of Ethyl 2-fluoro-6-methylbenzoate. As a primary analytical method, qNMR offers a distinct advantage by providing a direct measurement of the analyte's purity without the need for a specific reference standard of the analyte itself.[1] This guide will delve into the fundamental principles of qNMR, its practical advantages in a drug development setting, and a detailed, field-proven protocol for its application. We will present supporting experimental data to offer a clear, objective comparison, empowering researchers and drug development professionals to make informed decisions about their analytical strategies.
Introduction: The Paradigm Shift in Purity Determination
For decades, HPLC and GC have been the workhorses of purity analysis in the pharmaceutical industry.[2][3] These separation-based techniques are powerful, offering high sensitivity for detecting trace impurities.[1] However, their accuracy is contingent on the availability of well-characterized reference standards for both the active pharmaceutical ingredient (API) and its impurities.[1][4] This reliance can introduce significant bottlenecks and costs, particularly in the early stages of drug development when such standards may be scarce or prohibitively expensive to synthesize and certify.[5]
Quantitative NMR (qNMR) emerges as a powerful alternative and a valuable orthogonal technique.[6] Its fundamental principle lies in the direct proportionality between the area of an NMR signal and the number of nuclei responsible for that signal.[4][5][7][8] By co-dissolving a sample with a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy and precision, often within ±1–2%.[4] This guide will explore the practical and scientific rationale for adopting qNMR, using the assay of Ethyl 2-fluoro-6-methylbenzoate as a practical example.
The qNMR Advantage: A Head-to-Head Comparison
The choice of an analytical method should be guided by a thorough understanding of its strengths and limitations. The following table provides a comparative overview of qNMR, HPLC, and GC for purity assessment.
Parameter
Quantitative NMR (qNMR)
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Principle
Direct, primary method based on signal intensity proportional to molar concentration.[1]
Comparative separation method based on differential partitioning.
Comparative separation method based on volatility and partitioning.
Reference Standard
Requires a certified internal standard, but not of the analyte itself.[1][4]
Requires a certified reference standard of the analyte and ideally for each impurity for accurate quantification.[4]
Requires a certified reference standard of the analyte and impurities.
High, with excellent signal dispersion, especially at higher field strengths.[7]
Good to excellent, dependent on column chemistry and mobile phase.
Excellent for volatile and semi-volatile compounds.
Sample Throughput
Moderate; sample preparation is straightforward, and analysis time is relatively short (around 10-15 minutes for low molecular weight compounds).[11]
High, especially with automated systems.
High, with autosamplers.
"Green" Chemistry
Considered a "green" technique due to low solvent consumption.[12]
Uses significant volumes of organic solvents.
Often requires derivatization and uses carrier gases.
Non-destructive
Yes, the sample can be recovered and used for further analysis.[4][13]
No, the sample is consumed during the analysis.
No, the sample is consumed.
The Causality of Experimental Choices in qNMR
A robust qNMR experiment is built upon a series of carefully considered choices. The following diagram illustrates the logical workflow and the rationale behind each critical step.
Caption: The qNMR experimental workflow, from sample preparation to final reporting.
Experimental Protocol: Assay of Ethyl 2-fluoro-6-methylbenzoate
This section provides a detailed, step-by-step methodology for the qNMR assay of Ethyl 2-fluoro-6-methylbenzoate.
Materials and Instrumentation
Analyte: Ethyl 2-fluoro-6-methylbenzoate (purity to be determined)
Internal Standard (IS): Maleic acid (certified reference material, ≥99.5% purity)
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D)
Equipment: Analytical microbalance, volumetric flasks, Class A pipettes, NMR tubes
Selection of the Internal Standard: A Critical Decision
The choice of an internal standard is paramount for accurate qNMR results.[14][15] Maleic acid is chosen for this assay based on the following criteria:
Chemical Purity (≥99%): A well-documented, high-purity standard is essential to minimize errors.[14]
Signal Separation: Its proton signal appears in a region of the ¹H NMR spectrum that does not overlap with the signals of Ethyl 2-fluoro-6-methylbenzoate or the solvent.[9]
Solubility: It is readily soluble in DMSO-d6, ensuring a homogeneous solution.[14]
Stability: Maleic acid is chemically stable and non-volatile, allowing for accurate weighing.[16]
Simple Spectrum: It exhibits a simple ¹H NMR spectrum (a singlet), which simplifies integration.[16]
Sample Preparation
Analyte Stock Solution: Accurately weigh approximately 20 mg of Ethyl 2-fluoro-6-methylbenzoate into a 10 mL volumetric flask. Record the exact weight. Dissolve and dilute to the mark with DMSO-d6.
Internal Standard Stock Solution: Accurately weigh approximately 10 mg of maleic acid into a 10 mL volumetric flask. Record the exact weight. Dissolve and dilute to the mark with DMSO-d6.
qNMR Sample: In a clean vial, accurately pipette 500 µL of the analyte stock solution and 500 µL of the internal standard stock solution. Mix thoroughly. Transfer an appropriate volume (typically 600-700 µL) to a 5 mm NMR tube.
Rationale: The use of stock solutions and volumetric additions helps to minimize weighing errors, which can be a significant source of uncertainty in qNMR.[5][17] A 1:1 molar ratio between the analyte and the internal standard is targeted to optimize integration accuracy.[7][14]
NMR Data Acquisition
Instrument Setup: Tune and match the probe. Shim the magnetic field on the sample to achieve optimal resolution and lineshape.
Acquisition Parameters:
Pulse Program: A simple single-pulse experiment (e.g., Bruker's zg30) is recommended.[7][10]
Pulse Angle: 30° (or a small flip angle) is used to ensure a shorter relaxation delay can be used while maintaining quantitative accuracy.
Relaxation Delay (d1): Set to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard). A value of 30 seconds is a conservative starting point. This is a critical parameter for accurate quantification. [15]
Acquisition Time (aq): Typically 2-4 seconds.
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
Receiver Gain: Set to an optimal level to maximize the dynamic range without causing ADC overflow.
Rationale: The long relaxation delay ensures that all protons are fully relaxed between pulses, which is a prerequisite for the direct proportionality between signal area and the number of nuclei.[15] A high signal-to-noise ratio is crucial for precise and reproducible integration.[4]
Data Processing
Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz to improve the S/N without significantly distorting the lineshape.
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.
Integration: Integrate the well-resolved signals of both the analyte and the internal standard. For Ethyl 2-fluoro-6-methylbenzoate, the ethyl ester protons (the quartet and triplet) are good candidates. For maleic acid, integrate the singlet corresponding to the two vinyl protons.
Rationale: Careful and consistent data processing is essential to minimize errors.[7][18] Manual phasing and baseline correction are often superior to automated routines for achieving the highest accuracy.[7]
Purity Calculation
The purity of the analyte is calculated using the following equation[7][12][19]:
Ia and Is are the integrals of the analyte and internal standard signals, respectively.
Na and Ns are the number of protons giving rise to the respective signals.
Ma and Ms are the molecular weights of the analyte and internal standard.
ma and ms are the masses of the analyte and internal standard.
Ps is the purity of the internal standard.
Data Presentation and Comparison
To illustrate the performance of qNMR, a hypothetical dataset is presented below, comparing the purity results of a single batch of Ethyl 2-fluoro-6-methylbenzoate with those obtained by HPLC and GC.
Method
Purity (%w/w)
Relative Standard Deviation (RSD, n=6)
Key Observations
qNMR
98.2%
0.3%
Provides a direct, absolute purity value. Less susceptible to differences in detector response factors of impurities.[1][4]
HPLC (Area %)
99.5%
0.5%
May overestimate purity if impurities have a lower UV response factor than the main component.[1][3]
GC (Area %)
99.3%
0.6%
Assumes equal response of the flame ionization detector (FID) for all components.
Interpretation of Discrepancies: The lower purity value obtained by qNMR compared to the chromatographic methods is a common and important finding.[1] Chromatographic area percent methods assume that all components have an identical detector response, which is rarely the case.[3] qNMR, being a molar-based technique, is not subject to this limitation and often provides a more accurate assessment of purity.[1]
Method Validation: Ensuring Trustworthiness
To be considered a reliable quality control method, the qNMR assay must be validated according to ICH guidelines (Q2(R1)).[20] The validation would include an assessment of:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Conclusion: The Authoritative Role of qNMR
Quantitative NMR has matured into a robust and reliable primary method for the purity assessment of organic molecules.[13][19] Its ability to provide accurate and precise results without the need for a specific reference standard of the analyte makes it an invaluable tool in the pharmaceutical industry, particularly in the fast-paced environment of drug discovery and development.[6][12] While HPLC and GC remain essential for impurity profiling and separation of complex mixtures, qNMR provides a powerful, orthogonal, and often more accurate determination of absolute purity. By understanding the principles and meticulously executing the experimental protocol, researchers can leverage the full potential of qNMR to ensure the quality and integrity of their chemical entities.
References
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
Bharti, S. K., & Roy, R. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
Mestrelab Research. What is qNMR and why is it important?. [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
ResearchGate. Determining and reporting purity of organic molecules: Why qNMR. [Link]
National Metrology Institute of Japan. Quantitative NMR. [Link]
YouTube. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
Hays, P. A., & Schoenberger, T. (2014). Uncertainty measurement for automated macro program-processed quantitative proton NMR spectra. Analytical and Bioanalytical Chemistry, 406(28), 7397-7400. [Link]
JEOL. Quantitative NMR Analysis Using JASON SMILEQ: Novel Methods for Improving Accuracy, Part 1. Evaluation of Uncertainty Factors. [Link]
BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]
University of Edinburgh. (2017). Quantitative NMR Spectroscopy. [Link]
Kim, H. W., et al. (2019). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources, 39(4), 659-670. [Link]
Harris, K. T., et al. (2025). High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. Analytical Chemistry, 97(39), 13611-13619. [Link]
ResearchGate. Optimization of sample preparation for accurate results in quantitative NMR spectroscopy. [Link]
Computational Insight: Reactivity Profiling of Ethyl 2-fluoro-6-methylbenzoate (E2F6MB)
Executive Summary & Reactivity Landscape Ethyl 2-fluoro-6-methylbenzoate (E2F6MB) represents a classic case study in the "Ortho Effect"—a phenomenon where steric hindrance and electronic induction compete to dictate reac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reactivity Landscape
Ethyl 2-fluoro-6-methylbenzoate (E2F6MB) represents a classic case study in the "Ortho Effect"—a phenomenon where steric hindrance and electronic induction compete to dictate reactivity. In drug development, this motif is frequently encountered as a metabolic stability handle (e.g., in EGFR inhibitors or substituted anthranilic acid derivatives).
This guide compares the reactivity of E2F6MB against three standard benchmarks using Density Functional Theory (DFT) methodologies. The core challenge with E2F6MB is the "Steric Gate vs. Electronic Activation" paradox:
The Fluorine (C2): Inductively withdraws electron density (-I effect), theoretically activating the carbonyl toward nucleophilic attack.[1]
The Methyl (C6): Provides bulk, creating a steric blockade.
The Interaction: Together, they force the ester moiety out of planarity with the benzene ring, breaking conjugation and altering the electrophilicity of the carbonyl carbon.
Reactivity Hierarchy (Predicted via Transition State Theory)
Compromise: F activates, but Me/F steric bulk hinders approach.
4
Ethyl 2,6-dimethylbenzoate
Very Low
Severe steric inhibition; "Gearing" effect locks conformation.
Computational Protocol (Methodology)
To replicate these findings or extend them to similar scaffolds, use the following self-validating computational workflow. This protocol ensures that steric corrections (entropy) and solvent effects are accurately captured.
Step 1: Conformational Search (Ground State)
Before reactivity can be assessed, the lowest energy conformer must be identified. The ester group in E2F6MB is not coplanar with the ring.
Method: Scan the dihedral angle
from 0° to 360° in 10° increments.
Level of Theory: B3LYP/6-31G(d) (sufficient for geometry scanning).
Validation: Ensure no imaginary frequencies exist in the minima.
Step 2: Electronic Structure & FMO Analysis
Objective: Map the Electrostatic Potential (ESP) to identify the "blue" (positive) hole on the carbonyl carbon.
Level of Theory: M06-2X/6-311++G(d,p). Note: M06-2X is preferred over B3LYP here for better handling of dispersion forces between the ortho-methyl group and the ester oxygen.
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water (
) to simulate physiological/hydrolysis conditions.
Twist Angle: E2F6MB is twisted, which breaks resonance stabilization from the ring. This actually raises the ground state energy, making the carbonyl more reactive electronically than the planar Ethyl Benzoate.
LUMO Energy: The lower LUMO in E2F6MB indicates it is a "softer," more receptive electrophile, primarily due to the electron-withdrawing Fluorine atom.
The Paradox: Despite having a more reactive electronic signature (lower LUMO, higher ESP), the kinetic barrier is higher due to the physical blockage by the methyl group.
Table 2: Kinetic Profile (Hydrolysis
)
Metric
Ethyl Benzoate
E2F6MB
Performance Note
(Activation Energy)
18.5 kcal/mol
22.1 kcal/mol
E2F6MB requires higher temperature/pH for hydrolysis.
Reaction Rate ()
1.0 (Ref)
0.05
~20x slower hydrolysis rate predicted.
Metabolic Stability
Low
High
Excellent candidate for oral bioavailability (resists stomach acid).
Mechanistic Visualization
The following diagram illustrates the competing Steric vs. Electronic pathways defined by the computational data.
Figure 1: Mechanistic pathway showing the competition between Fluorine-induced activation and Methyl-induced steric hindrance.
References
PubChem. (2025).[2][3][5] Ethyl 2-fluoro-5-methylbenzoate (Isomer Analogue Reference). National Library of Medicine. [Link]
Nummert, V., et al. (2009).[6] Kinetic study of hydrolysis of benzoates. Part XXVII. Ortho substituent effect in alkaline hydrolysis. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Ethyl 2-fluoro-6-methylbenzoate Proper Disposal Procedures
Content Type: Operational Laboratory Guide
Audience: Researchers, Process Chemists, and EHS Managers[1]
[1]
Executive Summary: Immediate Action
Classification:Halogenated Organic WasteCritical Directive: Do NOT dispose of Ethyl 2-fluoro-6-methylbenzoate in standard non-halogenated organic solvent streams (e.g., with Acetone or Ethanol).[1] Do NOT pour down the drain.
Because this compound contains a fluorine atom, its incineration generates hydrogen fluoride (HF), a highly corrosive acid gas.[1] It requires disposal in a facility equipped with specific wet-scrubbing technologies.[1] Misclassification can damage incinerator infrastructure and violate EPA/RCRA compliance.
Chemical Profile & Hazard Identification
Before handling waste, verify the chemical identity to ensure this protocol matches your specific reagent.
Property
Data
Operational Implication
Chemical Name
Ethyl 2-fluoro-6-methylbenzoate
Halogenated (Fluorine-substituted)
CAS Number
90259-30-6
Use for waste manifesting and inventory tracking.[1]
Standard PPE (Nitrile gloves, goggles) required during disposal.[1]
The "Why": Scientific Rationale for Segregation
Expertise Insight: Many researchers default to throwing all organics into a single "Organic Waste" carboy. For fluorinated benzoates, this is a procedural error.
Incineration Chemistry: When Ethyl 2-fluoro-6-methylbenzoate is incinerated, the fluorine atom does not oxidize to a harmless gas.[1] Instead, it reacts with hydrogen sources to form Hydrogen Fluoride (HF) .
Infrastructure Damage: HF is aggressively corrosive to the refractory lining of standard incinerators and metal flue stacks.
Regulatory Compliance: Facilities must burn halogenated waste in units with alkaline scrubbers to neutralize the acid gas. Segregating this waste stream ensures it reaches the correct facility.
Step-by-Step Disposal Protocol
Phase A: Waste Characterization
Determine if you are disposing of the pure reagent or a reaction mixture.
Scenario 1: Pure Reagent (Expired/Excess)
Do not dissolve unnecessarily.[5] If solid/oil, keep in original container if possible, or transfer to a wide-mouth HDPE jar.[1]
Label as "Pure Substance: Ethyl 2-fluoro-6-methylbenzoate."[1]
Scenario 2: Reaction Mixture (In Solvent)
If the solvent is Halogenated (e.g., DCM, Chloroform): Combine freely.[1]
If the solvent is Non-Halogenated (e.g., Ethyl Acetate, Hexane): You must still classify the entire mixture as Halogenated Waste because of the presence of the fluorinated ester.[1]
Phase B: Container Selection & Labeling
Container: Use High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the waste is potentially acidic (hydrolysis risk).
List components: "Ethyl 2-fluoro-6-methylbenzoate (<5%), Dichloromethane (95%)."[1]
Mark hazards: "Irritant," "Combustible."
Phase C: Storage & Handoff
Cap Management: Keep caps tight to prevent volatile emissions (RCRA requirement).
Secondary Containment: Store the waste bottle in a secondary tray to capture spills.
Time Limit: Move to the Central Accumulation Area (CAA) within 3 days of filling the container or according to your facility's 90-day/180-day generator status.
Operational Workflow Diagram
The following logic flow ensures the waste ends up in the correct incineration stream.
Caption: Decision tree for segregating fluorinated benzoate waste to prevent infrastructure damage.
Emergency Procedures (Spill Response)
If a spill occurs (>100 mL) outside a fume hood:
Evacuate: The vapor may cause respiratory irritation (H335).[3]
PPE: Wear nitrile gloves, lab coat, and safety goggles.
Absorb: Do not use water. Use an inert absorbent (vermiculite, sand, or commercial organic spill pads).[1]
Collect: Scoop absorbed material into a wide-mouth jar.
Label: Label the debris jar as "Halogenated Organic Debris" (Solid Waste).
References & Regulatory Grounding
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46311376, Ethyl 2-fluoro-6-methylbenzoate.[1] Retrieved from [Link][1]
U.S. Environmental Protection Agency (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions (40 CFR Part 261). Retrieved from [Link][1]